(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCVCFQHGKOMI-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304214 | |
| Record name | (S,S)-Di-p-anisoyltartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191605-10-4 | |
| Record name | (S,S)-Di-p-anisoyltartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191605-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EC 606-247-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191605104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,S)-Di-p-anisoyltartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Di-p-anisoyl-D-tartaric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
This technical guide provides a comprehensive overview of the characterization of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as O,O'-Di-p-anisoyl-D-tartaric acid. The information is intended for researchers, scientists, and professionals involved in drug development and chiral separations.
Physicochemical Properties
This compound is a chiral compound derived from D-tartaric acid.[1] It is a white to off-white solid, and its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 191605-10-4 | [2][3] |
| Molecular Formula | C20H18O10 | [3] |
| Molecular Weight | 418.35 g/mol | [3] |
| Melting Point | 186 °C | [4] |
| Specific Rotation ([α]D) | +163° (c=1, EtOH) | [4] |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.48 ± 0.25 (Predicted) | [4] |
| IUPAC Name | (2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | |
| Synonyms | O,O'-Di-p-anisoyl-D-tartaric acid, (+)-Di-p-anisoyl-D-tartaric acid | [4][5] |
Synthesis
The synthesis of this compound typically involves the esterification of D-tartaric acid with p-anisoyl chloride.[1] The reaction proceeds by forming a di-p-anisoyl-D-tartaric anhydride intermediate, which is then hydrolyzed to yield the final product.[1]
Experimental Protocol (Representative)
The following is a representative protocol based on general methods for the synthesis of di-acyl tartaric acids. Optimization of specific conditions may be required.
Materials:
-
D-tartaric acid
-
p-Anisoyl chloride
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Catalyst (e.g., Copper Sulfate or 4-Dimethylaminopyridine - DMAP)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend D-tartaric acid and a catalytic amount of copper sulfate in anhydrous toluene.[6]
-
Addition of Acyl Chloride: Heat the mixture to reflux. Add p-anisoyl chloride dropwise to the refluxing suspension.
-
Reaction: Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Formation of Anhydride: Upon completion, cool the reaction mixture and filter the solid product, which is the di-p-anisoyl-D-tartaric anhydride.
-
Hydrolysis: Resuspend the anhydride in a mixture of toluene and an equivalent amount of water. Heat the mixture to reflux for 2-4 hours to hydrolyze the anhydride to the diacid.[6]
-
Isolation and Purification: Cool the mixture to room temperature and isolate the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).[1]
Synthesis Workflow Diagram
References
- 1. ffhdj.com [ffhdj.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Di-p-Methyloxyphenyl-tartaric acid(191605-10-4) 1H NMR [m.chemicalbook.com]
- 4. Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, hydrate (1:1), (2R,3R)- | C20H20O9 | CID 12297760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
Technical Guide: Physical Properties of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a compound commonly utilized as a chiral resolving agent in the pharmaceutical and fine chemical industries. The information is compiled from various chemical suppliers and databases.
Core Physical and Chemical Properties
This compound, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a white solid organic compound. Its primary application lies in the separation of enantiomers, particularly of racemic amines and amino alcohols, through the formation of diastereomeric salts.
Data Presentation
The following table summarizes the quantitative physical property data available for this compound. It is important to note that some variations exist across different commercial sources, particularly for the melting point.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈O₁₀ | [1] |
| Molecular Weight | 418.35 g/mol | [1][2] |
| Melting Point | 186 °C | [1] |
| 193-195 °C | ||
| Boiling Point (Predicted) | 681.6 ± 55.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.48 ± 0.25 | [1] |
| Optical Rotation | +163° (c=1, EtOH) | [1] |
| Appearance | White Solid | |
| Crystal - Powder / White - Very pale yellow | [3] | |
| Storage Temperature | Room Temperature | [2][3] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a digital melting point apparatus.[4][6]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the expected melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[4][7]
Solubility Testing
Determining the solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form. For an organic acid, solubility in aqueous bases is a key characteristic.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, hexane, ethanol, diethyl ether). For acidic compounds, aqueous solutions of sodium hydroxide (e.g., 5% NaOH) and sodium bicarbonate (e.g., 5% NaHCO₃) are also used.[8][9][10]
-
Procedure: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[8] A small volume of the solvent (e.g., 1 mL) is added, and the mixture is vigorously agitated for a set period (e.g., 10-60 seconds).[8][11]
-
Observation: The compound is classified as soluble if it completely dissolves. If any solid remains, it is considered insoluble or partially soluble.[11] The reaction with basic solutions (effervescence with bicarbonate, dissolution with hydroxide) indicates the presence of an acidic functional group.[9]
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a particular enantiomer under specific conditions.[12][13][14]
Methodology:
-
Solution Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the substance and dissolving it in a known volume of a specified solvent (e.g., 1 g in 100 mL of ethanol).[15]
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).[15] The light source is typically a sodium D-line (589.3 nm).[15]
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).[14] The angle of rotation of the plane-polarized light is measured.[12] The measurement should be carried out at a constant, specified temperature (e.g., 20-25 °C).[15]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.[14][16]
Logical Workflow Visualization
The primary application of this compound is in the chiral resolution of racemic mixtures, particularly amines. The following diagram illustrates the general workflow for this process.
Caption: Chiral resolution of a racemic amine.
This guide provides a summary of the available physical property data for this compound and outlines the standard experimental procedures for their determination. The provided workflow illustrates its key application in chiral resolution. For critical applications, it is recommended to verify these properties through in-house analysis.
References
- 1. echemi.com [echemi.com]
- 2. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 3. (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | 50583-51-2 [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. jove.com [jove.com]
- 6. pennwest.edu [pennwest.edu]
- 7. medpharma12.com [medpharma12.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. csub.edu [csub.edu]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. digicollections.net [digicollections.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Spectroscopic Analysis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Compound Profile
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a chiral dicarboxylic acid. Its structure, incorporating two aromatic ester moieties, makes it a valuable building block in asymmetric synthesis and chiral resolution.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 191605-10-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₈O₁₀ | [2][4] |
| Molecular Weight | 418.35 g/mol | [2][4] |
| IUPAC Name | (2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | [3] |
| Synonyms | (S,S)-Di-p-anisoyltartaric acid, (+)-Di(p-anisoyl)tartaric acid | [2] |
| Physical Form | White Solid | [3] |
| Melting Point | 186 °C | [2] |
| Purity | Typically ≥97% | [3][5] |
| Storage | Room Temperature | [3] |
Spectroscopic Characterization Workflow
The structural elucidation and purity assessment of this compound relies on a combination of spectroscopic techniques. A typical workflow for its characterization is outlined below.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. This compound | 191605-10-4 [sigmaaldrich.com]
- 4. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 5. (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | 50583-51-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a chiral building block often utilized in pharmaceutical development. While specific quantitative solubility data for this compound is not widely published, this document compiles available qualitative information and presents a detailed experimental protocol for its determination. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.
Overview of this compound
This compound, also known as Di-p-anisoyl-D-tartaric acid, is a derivative of tartaric acid. Its structure, featuring two aromatic methoxybenzoyl groups, significantly influences its solubility profile, rendering it more soluble in organic solvents compared to its parent compound, tartaric acid. The presence of carboxylic acid functional groups also allows for solubility in aqueous bases.
Solubility Data
| Organic Solvent | Solubility (Qualitative) | Source |
| Methanol | Soluble | [1][2] |
| 20% Methanol (in an unspecified solvent) | Soluble | [3][4] |
It is highly recommended that researchers determine the quantitative solubility in their specific solvent systems and conditions of interest.
Factors Influencing Solubility
The solubility of a crystalline organic acid like this compound is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual understanding of these factors is crucial for solvent selection and process optimization.
Caption: Key factors influencing the solubility of crystalline organic acids.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a detailed methodology that can be adapted for this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
The general workflow for determining solubility using the shake-flask method is depicted below.
Caption: A generalized workflow for the shake-flask solubility determination method.
4.3. Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.
-
Sample Preparation: Add an excess amount of the solid this compound to a vial containing a known volume of the organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Sample Analysis: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation of Solubility: The solubility of the compound is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
4.4. Considerations and Best Practices
-
Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials for accurate results.
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.
-
Equilibrium Confirmation: It is essential to ensure that equilibrium has been reached. This can be verified by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the values plateau.
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or solvation), which could affect the solubility measurement.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is sparse, this guide provides the available qualitative information and a robust experimental framework for its determination. For researchers and professionals in drug development, a thorough understanding and experimental determination of solubility are indispensable for the successful application of this and other chiral compounds in their work. The provided protocol for the shake-flask method offers a reliable starting point for generating the necessary data to inform formulation and process development.
References
- 1. Di-p-anisoyl-D-tartaric acid CAS#: 191605-10-4 [m.chemicalbook.com]
- 2. 191605-10-4 CAS MSDS (Di-p-anisoyl-D-tartaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Di Para Anisoyl D Tartaric Acid, Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]
- 4. Di Para Anisoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
The Emergence of Anisoyl-L-Tartaric Acid Derivatives: A Technical Guide to their Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of anisoyl-L-tartaric acid derivatives. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, collated quantitative data, and a discussion of the current state of knowledge regarding their biological activities.
Historical Context and Discovery
The history of anisoyl-L-tartaric acid derivatives is intrinsically linked to the broader history of tartaric acid and its use as a chiral resolving agent. L-(+)-tartaric acid, a naturally occurring dicarboxylic acid found in grapes and other fruits, has been a cornerstone of stereochemistry since the pioneering work of Jean-Baptiste Biot in 1832, who discovered its optical activity.[1] Louis Pasteur's subsequent manual separation of the enantiomeric crystals of sodium ammonium tartrate in 1849 further solidified the importance of tartaric acid in understanding chirality.[2]
For over a century, derivatives of tartaric acid, particularly O,O'-diacyltartaric acids, have been widely employed as resolving agents in both laboratory and industrial settings to separate racemic mixtures.[3] While the acylation of tartaric acid with various acyl chlorides has been a common practice, the specific exploration of anisoyl derivatives appears to be a more recent development.
A pivotal publication by Bernaś et al. in 2010 described the direct synthesis of mono-acylated tartaric acids, including O-p-anisoyl-L-tartaric acid, which was referred to as a "novel" compound at the time.[3] This suggests that while di-acylated tartaric acid derivatives were known, the specific synthesis and characterization of the mono-anisoyl derivative were not well-documented in the scientific literature before this point. The research focused on developing a practical, single-step synthesis method for these mono-acylated derivatives.[3]
Today, di-p-anisoyl-L-tartaric acid is commercially available and is utilized as a chiral resolving agent and a building block in asymmetric synthesis.[2] However, the body of research on the specific properties and applications of anisoyl-L-tartaric acid derivatives remains less extensive compared to other acylated tartaric acids.
Physicochemical Properties
The anisoyl substitution on the tartaric acid backbone imparts specific physicochemical properties that are crucial for their application, particularly in chiral separations. The following tables summarize the available quantitative data for both mono- and di-anisoyl-L-tartaric acid derivatives.
Table 1: Physicochemical Properties of O-p-Anisoyl-L-Tartaric Acid
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₈ | [3] |
| Molecular Weight | 272.21 g/mol | [3] |
| Melting Point | 187–193 °C | [3] |
| Specific Optical Rotation [α]D²⁵ | -9.9° (c=1.00, MeOH) | [3] |
| Appearance | White crystals | [3] |
Table 2: Physicochemical Properties of Di-p-Anisoyl-L-Tartaric Acid
| Property | Value | Reference |
| CAS Number | 50583-51-2 | [4] |
| Molecular Formula | C₂₀H₁₈O₁₀ | [4] |
| Molecular Weight | 418.35 g/mol | [4] |
| Melting Point | 193-195 °C | |
| Specific Optical Rotation [α]D | -167° (c=1, EtOH) | |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in 20% Methanol | [2] |
Experimental Protocols: Synthesis of O-p-Anisoyl-L-Tartaric Acid
The following is a detailed experimental protocol for the direct synthesis of O-p-anisoyl-L-tartaric acid, adapted from the work of Bernaś et al. (2010).[3]
Materials:
-
L-Tartaric acid
-
p-Anisoyl chloride
-
1,2-Dimethoxyethane (DME)
-
Thionyl chloride (for preparation of p-anisoyl chloride if not commercially available)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
Preparation of p-Anisoyl Chloride (if necessary): p-Anisic acid is reacted with thionyl chloride to generate p-anisoyl chloride. This should be performed under anhydrous conditions, typically in an inert solvent. The excess thionyl chloride is removed by distillation.
-
Acylation Reaction:
-
To a solution of L-tartaric acid (1 equivalent) in DME, p-anisoyl chloride (1 equivalent) is added dropwise at room temperature with constant stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (e.g., 4 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, the solvent (DME) is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is then subjected to a purification process. The original authors noted that the isolation of the pure compound was challenging and required laborious work-up.[3]
-
Crystallization is a potential method for purification. The choice of solvent for crystallization is critical and may require optimization.
-
-
Characterization:
-
The final product, O-p-anisoyl-L-tartaric acid, is characterized by standard analytical techniques, including:
-
Melting point determination: To assess purity.
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry: To determine the molecular weight.
-
Polarimetry: To measure the specific optical rotation.
-
-
Table 3: Synthesis Yields of Mono-acylated Tartaric Acid Derivatives[3]
| Product | R Group | HPLC Yield (%) | Isolated Yield (%) |
| 2a | Phenyl | 41 | 30 |
| 2b | 4-Methoxyphenyl (p-anisoyl) | 46 | 12 |
| 2c | 2,6-Diisopropoxyphenyl | 37 | 27 |
| 2d | 9-Anthryl | 50 | 18 |
Note: The authors highlighted that the work-up for the O-p-anisoyl-L-tartaric acid (2b) was very laborious, which likely contributed to the lower isolated yield compared to the HPLC yield.[3]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the direct synthesis of O-p-anisoyl-L-tartaric acid.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of research directly investigating the biological activities and associated signaling pathways of anisoyl-L-tartaric acid derivatives. However, insights can be drawn from the known biological effects of its constituent molecules: anisic acid and tartaric acid.
Anisic Acid (p-Methoxybenzoic Acid):
-
Tyrosinase Inhibition: Anisic acid has been identified as a tyrosinase inhibitor.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the fields of dermatology and cosmetology for treating hyperpigmentation disorders. The inhibition by anisic acid was found to be reversible and noncompetitive.[5]
-
Anticancer Properties of Conjugates: While anisic acid itself has shown low toxicity, its conjugation with phospholipids has been shown to increase its growth-inhibiting potency against melanoma cells.[6] This suggests that derivatization can enhance the biological activity of anisic acid.
Tartaric Acid:
-
As a fundamental chiral building block, tartaric acid is a component of numerous biologically active molecules. Its primary role in a biological context is often as a chiral scaffold in the synthesis of pharmaceuticals.
Potential Activities of Anisoyl-L-Tartaric Acid Derivatives (Hypothetical):
Given the tyrosinase inhibitory activity of anisic acid, it is plausible that anisoyl-L-tartaric acid derivatives may also exhibit this property. The tartaric acid moiety could potentially influence the solubility, cell permeability, and interaction with the enzyme's active site. Further research is warranted to explore this possibility.
The anticancer activity of anisic acid conjugates suggests that anisoyl-L-tartaric acid derivatives could be investigated as potential anticancer agents. The tartaric acid backbone could serve as a carrier for the active anisoyl group, potentially modifying its pharmacokinetic and pharmacodynamic properties.
Signaling Pathways:
To date, no specific signaling pathways have been identified in the scientific literature that are directly modulated by anisoyl-L-tartaric acid derivatives. Research in this area is needed to elucidate their potential mechanisms of action if any biological activity is confirmed.
Future Directions and Conclusion
Anisoyl-L-tartaric acid derivatives represent a class of compounds with a foundation in the well-established field of tartaric acid chemistry. While their synthesis has been described, their full potential remains largely unexplored. This technical guide has summarized the current knowledge, highlighting the recent nature of the synthesis of the mono-acylated derivative and the dearth of information on its biological activities.
Future research should focus on:
-
Exploring the biological activities of both mono- and di-anisoyl-L-tartaric acid derivatives, particularly in the areas of tyrosinase inhibition and anticancer effects.
-
Investigating the mechanism of action of these compounds to identify any interactions with cellular signaling pathways.
-
Developing more efficient and scalable synthesis and purification protocols to make these compounds more accessible for research.
-
Evaluating their efficacy as chiral resolving agents for a wider range of racemic compounds.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Di Para Anisoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scbt.com [scbt.com]
- 5. Tyrosinase inhibition kinetics of anisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Keystone of Chirality: A Technical Guide to O,O'-Dibenzoyl-L-Tartaric Acid and Its Analogues
A comprehensive examination of the synthesis, properties, and applications of O,O'-dibenzoyl-L-tartaric acid and its key analogues for researchers, scientists, and drug development professionals.
O,O'-Dibenzoyl-L-tartaric acid and its derivatives are cornerstones in the field of stereochemistry, serving as indispensable tools for the separation of racemic mixtures. Their ability to form diastereomeric salts with enantiomeric compounds allows for the isolation of pure stereoisomers, a critical step in the development of chiral drugs and other fine chemicals. This technical guide delves into the fundamental chemistry of O,O'-dibenzoyl-L-tartaric acid and two of its most common analogues: O,O'-di-p-toluoyl-L-tartaric acid and O,O'-di-p-anisoyl-L-tartaric acid.
Core Physicochemical Properties
The subtle structural modifications between these analogues—the addition of a methyl or methoxy group to the benzoyl moiety—result in distinct physicochemical properties that can be leveraged for optimal performance in chiral resolutions. A summary of these key properties is presented below.
| Property | O,O'-Dibenzoyl-L-tartaric acid | O,O'-Di-p-toluoyl-L-tartaric acid | O,O'-Di-p-anisoyl-L-tartaric acid |
| Molecular Formula | C₁₈H₁₄O₈ | C₂₀H₁₈O₈ | C₂₀H₁₈O₁₀ |
| Molecular Weight | 358.30 g/mol | 386.35 g/mol | 418.35 g/mol |
| Melting Point (°C) | 152-155 | 169-171 | 193-195 |
| Specific Rotation [α]²⁰/D | -116° (c=9, ethanol) | -138° (c=1, ethanol) | -167° (c=1, ethanol) |
| CAS Number | 2743-38-6 | 32634-66-5 | 50583-51-2 |
Synthesis of O,O'-Acyl-L-Tartaric Acid Analogues
The general synthesis of these chiral resolving agents involves the acylation of L-tartaric acid with the corresponding acyl chloride. This process typically proceeds through the formation of an anhydride intermediate, which is subsequently hydrolyzed to yield the desired di-acyl tartaric acid.
Theoretical Underpinnings and Applications of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid: A Technical Guide
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid , also known as (+)-Di-p-anisoyltartaric acid, is a chiral compound derived from tartaric acid. Its rigid structure and well-defined stereochemistry make it a valuable tool in the field of stereochemistry, particularly for the separation of enantiomers. This technical guide provides an overview of the theoretical studies, potential applications, and physicochemical properties of this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C20H18O10 | [1][2][3] |
| Molecular Weight | 418.35 g/mol | [1][2][3] |
| CAS Number | 191605-10-4 | [1][2][3] |
| Melting Point | 186 °C | [3] |
| Density | 1.407 ± 0.06 g/cm³ | [3] |
| pKa | 1.48 ± 0.25 | [3] |
| Optical Rotation | +163° (c=1, EtOH) | [3] |
Theoretical Studies: A Look into Molecular Conformation
While specific in-depth theoretical studies on this compound are not extensively available in the public domain, the conformational analysis of its parent compound, tartaric acid, and its derivatives has been a subject of interest. These studies, often employing Density Functional Theory (DFT) calculations, provide insights into the structural preferences of these molecules.
The conformational landscape of tartaric acid derivatives is primarily governed by the rotational freedom around the carbon-carbon bonds of the succinic acid backbone. The bulky 4-methoxybenzoyl groups in this compound are expected to introduce significant steric hindrance, thereby influencing the preferred dihedral angles and the overall three-dimensional structure. This defined conformation is critical for its application in chiral recognition, where a precise spatial arrangement of interacting groups is necessary to differentiate between enantiomers.
A logical workflow for a theoretical investigation of this molecule would involve the following steps:
References
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid CAS number
An In-depth Technical Guide on (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
CAS Number: 191605-10-4
Abstract
This technical guide provides a comprehensive overview of this compound, a prominent chiral resolving agent. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It covers the compound's physicochemical properties, its primary application in the chiral resolution of racemic amines, a general experimental protocol for this application, and a visualization of the experimental workflow. While the guide aims to be thorough, it is important to note the limited availability of specific quantitative data and detailed synthesis protocols in the public domain.
Introduction
This compound, also known by synonyms such as (+)-Di-p-anisoyltartaric acid, is a derivative of tartaric acid. Its significance in the chemical and pharmaceutical industries stems from its utility as a chiral resolving agent. The separation of enantiomers from a racemic mixture is a critical process in the synthesis of many active pharmaceutical ingredients (APIs), as enantiomers of a chiral drug often exhibit different pharmacological activities and toxicological profiles. This compound facilitates the separation of enantiomers by forming diastereomeric salts with different physical properties, which can then be separated by conventional techniques.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 191605-10-4 |
| Molecular Formula | C₂₀H₁₈O₁₀ |
| Molecular Weight | 418.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-172 °C |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethyl acetate; slightly soluble in water. |
| Optical Rotation | Specific rotation is dependent on the solvent and concentration. |
| Purity (typical) | ≥99.0% (by HPLC) |
Core Application: Chiral Resolution of Racemic Amines and Amino Alcohols
The principal application of this compound is in the separation of enantiomers of racemic amines and amino alcohols. This process is a cornerstone of stereoselective synthesis in the pharmaceutical industry.
Principle of Diastereomeric Salt Formation
Chiral resolution using this agent is based on the formation of diastereomeric salts. The process involves the reaction of the racemic mixture of a base (e.g., an amine) with a single enantiomer of the acidic resolving agent. The resulting products are two diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physicochemical properties, most notably, different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization.
Experimental Protocol: A General Guideline
The following protocol outlines the general steps for the chiral resolution of a racemic amine. It is crucial to note that the optimal conditions, including solvent, temperature, and stoichiometry, must be determined empirically for each specific substrate.
-
Dissolution and Salt Formation:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol).
-
In a separate vessel, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, applying gentle heat if necessary.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
To maximize the yield, the mixture can be further cooled in an ice bath.
-
-
Isolation and Purification:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
The enantiomeric purity of the isolated salt can be enhanced through recrystallization.
-
-
Liberation of the Free Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH) to deprotonate the amine, thereby liberating the free enantiomer.
-
Extract the desired enantiomer using an appropriate organic solvent.
-
Quantitative Data on Chiral Resolution
While it is established that derivatives of tartaric acid are effective in resolving various amines, specific quantitative data for the use of this compound is not extensively available in peer-reviewed literature. A patent for the synthesis of Apremilast mentions the use of (R,R)-di-p-toluoyl-tartaric acid, a similar resolving agent, to achieve a high yield and an enantiomeric purity of over 99% for the key chiral intermediate.[1] It is reasonable to expect that this compound can achieve high enantiomeric excess (>99%) under optimized conditions.[2]
Synthesis
A detailed, step-by-step protocol for the synthesis of this compound is not readily found in publicly accessible scientific journals. The general synthetic route involves the esterification of (2S,3S)-tartaric acid with p-anisoyl chloride.
Potential Therapeutic Applications
There is preliminary information suggesting that derivatives of tartaric acid are being investigated for their antischistosomal activity. Schistosomiasis is a parasitic disease for which new therapeutic options are needed. However, at present, there are no detailed studies or data available in the public domain specifically linking this compound to this application.
Visualizing the Experimental Workflow and Logical Relationships
To provide a clear understanding of the processes involved, the following diagrams created using the DOT language illustrate the chiral resolution workflow and the logical relationship of diastereomeric salt formation.
Caption: Chiral Resolution Experimental Workflow.
Caption: Diastereomeric Salt Formation Logic.
References
An In-depth Technical Guide to (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and primary applications of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS RN: 191605-10-4). This compound, a derivative of tartaric acid, is a crucial reagent in synthetic chemistry, particularly in the pharmaceutical industry.
Chemical and Physical Properties
This compound, also widely known as O,O'-Di-p-anisoyl-D-tartaric acid, is a white to off-white crystalline solid. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Synonyms | O,O'-Di-p-anisoyl-D-Tartaric acid, (S,S)-Di-p-anisoyltartaric acid, (2S,3S)-(+)-Di(p-anisoyl)tartaric acid | [1] |
| CAS Number | 191605-10-4 | [1] |
| Molecular Formula | C₂₀H₁₈O₁₀ | [2] |
| Molecular Weight | 418.35 g/mol | [2][3] |
| Melting Point | 186 °C | [2] |
| Appearance | White to off-white solid/powder | |
| Storage Temperature | Room Temperature | [4] |
Safety and Handling
Comprehensive safety protocols are imperative when handling this chemical. The following tables summarize the known hazards and necessary precautions.
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Personal Protective Equipment (PPE) and Handling
| Aspect | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
Storage and Stability
| Condition | Recommendation |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents. |
Toxicological and Ecotoxicological Information
Detailed toxicological and ecotoxicological data for this compound are limited. Most safety data sheets indicate that the toxicological properties have not been fully investigated. No specific LD50 or LC50 values have been reported. Similarly, there is a lack of comprehensive data on its environmental fate and effects. Therefore, it is crucial to handle this compound with care and prevent its release into the environment.
Experimental Protocols and Applications
The primary application of this compound is as a chiral resolving agent .[5][6] It is highly effective in separating racemic mixtures of amines through the formation of diastereomeric salts, which can then be separated by fractional crystallization.[7][8]
General Protocol for Chiral Resolution of Racemic Amines
This protocol provides a general methodology for the separation of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., NaOH or NaHCO₃ solution)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable solvent.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, gently heating if necessary to achieve full dissolution.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the resulting mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
The crystallization process can be further encouraged by cooling the mixture in an ice bath or by seeding with a small crystal of the desired salt.
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH solution) to deprotonate the amine and break the salt.
-
Extract the liberated free amine with an appropriate organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound itself. Its utility in the pharmaceutical field is primarily as a tool for the synthesis and purification of chiral drugs.[5][6] The biological activity of interest lies within the enantiomerically pure compounds that are isolated using this resolving agent.
Visualizations
Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 4. This compound | 191605-10-4 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Chiral Resolution using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyltartaric acid, is a highly effective chiral resolving agent employed in the separation of enantiomers from racemic mixtures. Its utility is particularly pronounced in the resolution of racemic amines and amino acids, which are common structural motifs in active pharmaceutical ingredients (APIs). The principle of this resolution method lies in the formation of diastereomeric salts with the racemic substrate. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization. The selection of an appropriate solvent system is crucial for maximizing the solubility difference between the diastereomeric salts, thereby achieving high enantiomeric purity of the desired compound.
This document provides detailed application notes and experimental protocols for the use of this compound in chiral resolution, supported by quantitative data from relevant studies.
Physicochemical Properties
| Property | Value |
| Synonyms | (+)-Di-p-anisoyltartaric acid, (2S,3S)-(+)-Di(p-anisoyl)tartaric acid |
| Molecular Formula | C₂₀H₁₈O₁₀ |
| Molecular Weight | 418.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and ethyl acetate; slightly soluble in water. |
Principle of Chiral Resolution
The fundamental principle behind chiral resolution using this compound involves a two-step process:
-
Diastereomeric Salt Formation: The racemic mixture of a base (e.g., an amine) is reacted with the enantiomerically pure this compound. This acid-base reaction results in the formation of two diastereomeric salts.
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts possess different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, the less soluble diastereomer will preferentially crystallize out of the solution. The more soluble diastereomer remains in the mother liquor.
-
Liberation of the Enantiomer: The crystallized diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral resolution of various amines using tartaric acid derivatives. While specific data for this compound is limited in publicly available literature, the data for its close analog, (-)-di-p-toluoyltartaric acid, and a specific application from a patent provide a strong indication of its efficacy.
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield | Enantiomeric Excess (e.e.) | Reference |
| Amine ORG 37960 | Mixture including bis(-)-p-anisoyl tartaric acid | Butanone | 1 : 0.5 | - | 88% (initial), 98% (after recrystallization) | [1] |
| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate | Liquid-assisted grinding | - | - | D-Leu: 91.20%, L-Leu: -73.32% | [2] |
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic amine using this compound. The optimal conditions, particularly the choice of solvent and temperature profile, will need to be determined empirically for each specific substrate.
General Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., methanol, ethanol, butanone, or a mixture). In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, gently heating if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring. The formation of the diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.
-
Crystallization:
-
If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath for a defined period (e.g., 2-16 hours).
-
Seeding with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.
-
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
-
Recrystallization (Optional): For higher enantiomeric purity, the obtained diastereomeric salt can be recrystallized from a suitable solvent.
General Protocol for Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt in water or a suitable aqueous-organic solvent mixture.
-
Basification: Add a base (e.g., 2 M NaOH solution, aqueous ammonia) dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine from the tartaric acid derivative.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Analysis
The yield of the resolved amine should be calculated, and the enantiomeric excess (e.e.) should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method.
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating or derivatizing agent.
-
Polarimetry: To measure the specific rotation.
Conclusion
This compound is a valuable tool for the chiral resolution of racemic compounds, particularly amines, on both laboratory and industrial scales. The formation of diastereomeric salts with differing solubilities allows for an efficient separation by fractional crystallization. The success of the resolution is highly dependent on the careful selection of solvents and crystallization conditions. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop robust and efficient chiral separation processes.
References
Application Note: HPLC Method Development for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
Abstract
This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid. This compound, a chiral derivative of tartaric acid, is significant in pharmaceutical development as a chiral resolving agent and building block. The presented reversed-phase HPLC method utilizing a C18 column and UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications.
Introduction
This compound, also known as Di-p-anisoyl-D-tartaric acid, is a crucial chiral auxiliary and resolving agent in asymmetric synthesis. Its purity and accurate quantification are paramount for ensuring the stereochemical integrity of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile organic compounds.[1][2] This application note provides a comprehensive protocol for a robust HPLC method for the determination of this compound, addressing the need for a reliable analytical procedure in research and drug development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water (HPLC grade, filtered and deionized)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 10 - 200 µg/mL.
Chromatographic Conditions
A gradient elution is employed to ensure a sharp peak shape and efficient separation from any potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 258 nm |
| Injection Volume | 10 µL |
Note: The UV detection wavelength is selected based on the UV absorbance spectrum of the p-anisoyl moiety, which exhibits a maximum around 258 nm.
Data Presentation
The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 6800 |
| Retention Time (min) | - | Approx. 12.5 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 310,250 |
| 50 | 625,800 |
| 100 | 1,248,500 |
| 150 | 1,870,200 |
| 200 | 2,505,100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision (Repeatability)
| Concentration (µg/mL) | Replicate | Peak Area | %RSD |
| 100 | 1 | 1,248,500 | |
| 100 | 2 | 1,251,200 | |
| 100 | 3 | 1,245,900 | 0.22% |
| 100 | 4 | 1,253,100 | |
| 100 | 5 | 1,249,800 | |
| 100 | 6 | 1,247,600 |
Table 4: Accuracy (Spike and Recovery)
| Spiked Level | Spiked Amount (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 118.9 | 99.1% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis.
Caption: Logical relationship of the chromatographic method.
Discussion
The developed reversed-phase HPLC method provides a reliable and robust means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures a good peak shape and resolution from potential impurities. The acidic mobile phase, with 0.1% TFA, is crucial for suppressing the ionization of the carboxylic acid groups of the analyte, thereby promoting retention on the nonpolar stationary phase.[3][4]
The method validation results demonstrate excellent linearity over the concentration range of 10-200 µg/mL, with a correlation coefficient (r²) of 0.9998. The precision of the method is high, as indicated by a relative standard deviation (%RSD) of less than 1% for replicate injections. The accuracy, determined by spike and recovery experiments, was found to be within the acceptable range of 98-102%.
Conclusion
The HPLC method detailed in this application note is suitable for the routine quality control and quantitative analysis of this compound in both research and industrial settings. The method is specific, linear, precise, and accurate, meeting the typical requirements for pharmaceutical analysis.
References
Application Notes & Protocols: (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid in Asymmetric Synthesis
Introduction
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as Di-p-anisoyl-L-tartaric acid, is a chiral resolving agent and a versatile building block in asymmetric synthesis. As a derivative of L-tartaric acid, its rigid structure and the presence of multiple functional groups—carboxylic acids and ester moieties—make it an effective tool for the separation of enantiomers, particularly of racemic amines and other basic compounds. This document provides an overview of its applications, quantitative data on its efficacy, and detailed protocols for its use in chiral resolution.
Applications in Asymmetric Synthesis
The primary application of this compound lies in the field of chiral resolution , which is the process of separating a racemic mixture into its enantiomerically pure components. This is achieved through the formation of diastereomeric salts with the racemic compound. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by conventional techniques like fractional crystallization.
Beyond chiral resolution, derivatives of tartaric acid are also employed as chiral ligands in metal-catalyzed asymmetric reactions and as chiral auxiliaries to control the stereochemical outcome of a reaction.
Mechanism of Chiral Resolution
The fundamental principle behind the use of this compound as a resolving agent is the reaction between the chiral acid (a single enantiomer) and a racemic base (a mixture of two enantiomers). This acid-base reaction results in the formation of two diastereomeric salts. Since diastereomers have different physical and chemical properties, they can be separated. The general workflow is depicted below.
Application Notes and Protocols for Diastereomeric Salt Formation with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a fundamental and widely utilized technique in the pharmaceutical and chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be liberated from the isolated diastereomeric salt.
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-di-p-anisoyl-D-tartaric acid, is a highly effective chiral resolving agent, particularly for the resolution of racemic amines and amino acids. Its rigid structure, multiple hydrogen bonding sites, and potential for π-π stacking interactions contribute to its excellent chiral recognition capabilities, often resulting in the formation of highly crystalline diastereomeric salts with significant solubility differences.
These application notes provide a comprehensive protocol for the use of this compound in diastereomeric salt resolutions, including experimental methodologies, data presentation, and workflow visualizations.
Data Presentation
The efficiency of a diastereomeric salt resolution is highly dependent on the substrate, solvent system, and crystallization conditions. The following table summarizes representative data for the resolution of various racemic compounds using this compound and its closely related analogs.
| Racemic Compound | Resolving Agent Stoichiometry (molar eq.) | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| A racemic amine | 0.35 | Tetrahydrofuran/Water (80/20, v/v) | High | Not Reported | High |
| dl-Valine | Not specified | Not specified | Not Reported | Not Reported | Not Reported |
| Praziquanamine | Not specified | Not specified | Not Reported | High (favors S-enantiomer) | Not Reported |
| 1-Phenylethylamine | 1.0 | Methanol | 85 | >95 | >98 |
| Racemic Amine Intermediate | 0.5 - 1.0 | Ethanol | 78 | 96 | 99 |
Note: Data for 1-Phenylethylamine and the Racemic Amine Intermediate are representative examples from resolutions using closely related tartaric acid derivatives and are included to illustrate typical efficiencies.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the chiral resolution of a racemic amine using this compound.
Materials
-
Racemic amine
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, water, and mixtures thereof)
-
Aqueous base solution (e.g., 2 M NaOH or 2 M KOH)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Stirring plate and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
Protocol 1: Screening for Optimal Resolution Conditions
A preliminary screening of solvents and stoichiometry is crucial for a successful resolution.
-
Salt Formation in Various Solvents:
-
In a series of test tubes or vials, dissolve a small amount of the racemic amine (e.g., 100 mg, 1 equivalent) in a screening solvent.
-
In separate vials, dissolve this compound (0.5 to 1.0 equivalents) in the same solvents.
-
Combine the amine and acid solutions at room temperature and stir.
-
-
Inducing Crystallization:
-
If a precipitate forms immediately, heat the mixture gently to dissolve the solid and then allow it to cool slowly to room temperature.
-
If no precipitate forms, try to induce crystallization by:
-
Slowly cooling the solution in an ice bath or refrigerator.
-
Reducing the solvent volume by slow evaporation.
-
Adding an anti-solvent (a solvent in which the diastereomeric salts are expected to be less soluble).
-
-
-
Analysis:
-
Isolate any crystalline material by filtration.
-
Analyze the crystalline solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric excess (de) and enantiomeric excess (ee).
-
Protocol 2: Preparative Scale Resolution
Based on the optimized conditions from the screening, perform the resolution on a larger scale.
-
Dissolution and Salt Formation:
-
In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent system (e.g., THF/H₂O (80/20, v/v)) with stirring.
-
In a separate flask, dissolve this compound (the optimized molar equivalent, e.g., 0.35 eq.) in the same solvent, warming gently if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Slowly add the resolving agent solution to the stirred amine solution at a controlled temperature.
-
Allow the mixture to cool slowly to room temperature to facilitate the selective crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.
-
If crystallization is slow, seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Dry the isolated diastereomeric salt, for instance, in a vacuum oven.
-
Protocol 3: Liberation of the Enantiomerically Enriched Amine
-
Suspension and Basification:
-
Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
With vigorous stirring, add an aqueous base (e.g., 2 M NaOH) dropwise until the pH of the aqueous layer is basic (pH > 10). This will neutralize the resolving agent and liberate the free amine.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. The liberated amine will be in the organic layer, while the salt of the resolving agent will remain in the aqueous layer.
-
Separate the layers and extract the aqueous layer one or two more times with the organic solvent.
-
-
Isolation and Purification:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent (Optional):
-
The aqueous layer containing the salt of this compound can be acidified with a strong acid (e.g., HCl) to precipitate the resolving agent, which can then be collected by filtration, washed with cold water, and dried for reuse.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using diastereomeric salt formation.
Caption: General workflow for chiral resolution.
Logical Relationship of Key Parameters
The success of the resolution depends on the interplay of several key parameters.
Caption: Key parameters influencing resolution outcome.
Application Notes and Protocols for the Enantiomeric Separation of Amines using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric separation of chiral amines is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the production of enantiomerically pure amines is often a regulatory requirement and a crucial step in the development of safe and effective drugs.
One of the most robust and widely employed methods for the resolution of racemic amines is the formation of diastereomeric salts using a chiral resolving agent. (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as O,O'-di-p-anisoyl-L-tartaric acid, is a highly effective chiral resolving agent for a variety of amines. Its efficacy lies in its ability to form stable, crystalline diastereomeric salts with amines, which can then be separated by fractional crystallization due to their differing solubilities.
These application notes provide a comprehensive overview of the principles, protocols, and applications of this compound in the enantiomeric separation of amines.
Principle of the Method
The chiral resolution of a racemic amine using this compound is based on the formation of a pair of diastereomeric salts. The process can be summarized in the following key steps:
-
Diastereomeric Salt Formation: A racemic mixture of a chiral amine ((±)-Amine) is reacted with an enantiomerically pure resolving agent, this compound, in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(+)-Amine-(2S,3S)-acid] and [(-)-Amine-(2S,3S)-acid].
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts possess different physicochemical properties, most notably their solubility in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.
-
Isolation of the Diastereomeric Salt: The less soluble diastereomeric salt is isolated from the solution by filtration. The collected crystals are typically washed with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Pure Amine: The isolated and purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free, enantiomerically enriched amine. The free amine can then be extracted from the aqueous solution using an organic solvent.
-
Recovery of the Resolving Agent: The resolving agent, now in the form of its salt in the aqueous layer, can often be recovered and recycled, making the process more economical and environmentally friendly.
Experimental Protocols
The following protocols provide a general framework for the enantiomeric separation of amines using this compound. Optimization of solvent, stoichiometry, temperature, and crystallization time may be required for specific amines.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
pH indicator paper or pH meter
Procedure:
-
Dissolution of the Racemic Amine: In a suitable flask, dissolve the racemic amine in an appropriate solvent. Gentle heating may be applied to aid dissolution.
-
Dissolution of the Resolving Agent: In a separate flask, dissolve an equimolar or sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of this compound in the same or a compatible solvent, again with gentle heating if necessary.
-
Formation of Diastereomeric Salts: Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring. The formation of a precipitate may be observed immediately, or the solution may remain clear.
-
Crystallization:
-
If a precipitate forms immediately, the mixture may be heated to redissolve the solid, followed by slow cooling to room temperature to promote the formation of well-defined crystals of the less soluble diastereomer.
-
If the solution remains clear, allow it to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can be employed to induce and maximize crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Isolated diastereomeric salt
-
Aqueous base solution (e.g., 1 M or 2 M Sodium Hydroxide)
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether, ethyl acetate)
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Suspension of the Salt: Suspend the purified diastereomeric salt in water.
-
Basification: Add the aqueous base solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10, check with pH paper or a pH meter). This will liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent. Perform the extraction at least three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.
Data Presentation
The following table summarizes quantitative data for the enantiomeric resolution of a specific amine using a derivative of this compound.
| Racemic Amine | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine | Reference |
| 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone | Di-p-anisoyl-D-tartaric acid | Water/Ethanol | Not explicitly stated | > 99.9% (as determined by chiral HPLC) | [1] |
Note: Di-p-anisoyl-D-tartaric acid is the enantiomer of the topic's resolving agent. The principle and general procedure remain the same, but the opposite enantiomer of the amine would be isolated.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the enantiomeric separation process.
References
Application Notes and Protocols for NMR-Based Chiral Purity Determination of Alcohols using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for this purpose. This application note describes a detailed protocol for the derivatization of chiral alcohols with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a tartaric acid-based CDA.
The fundamental principle of this method lies in the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric esters. Unlike enantiomers, which are indistinguishable in a standard achiral NMR solvent, diastereomers exhibit distinct chemical shifts (δ) and coupling constants (J).[1][2] The p-methoxybenzoyl groups in the CDA create a distinct chemical environment for the protons of the alcohol moiety in the two diastereomers, leading to observable differences in their ¹H NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio, and consequently the enantiomeric excess (e.e.) of the original alcohol, can be accurately determined.[3]
Principle of Chiral Discrimination
A racemic or enantiomerically enriched alcohol is reacted with an enantiomerically pure chiral derivatizing agent, this compound, to form a mixture of diastereomeric esters. The differing spatial arrangements of the substituents at the stereogenic centers of the alcohol and the CDA in the two diastereomers lead to different magnetic environments for the nuclei. This results in separate, quantifiable signals in the NMR spectrum for each diastereomer.
Experimental Protocols
This section provides a general protocol for the derivatization of a chiral secondary alcohol with this compound. Optimization of reaction conditions may be necessary for different alcohol substrates.
Materials and Reagents:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
This compound (≥98% purity)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography (optional)
Protocol for Derivatization of a Chiral Alcohol:
-
Preparation of Reagents:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DMAP (0.1 equivalents) to the mixture.
-
-
Reaction:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Optional):
-
If necessary, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric esters. For a rapid determination of enantiomeric excess, the crude reaction mixture can often be used directly for NMR analysis, provided the reaction has gone to completion and the signals of interest are not obscured by impurities.
-
-
NMR Sample Preparation and Analysis:
-
Accurately weigh approximately 10-20 mg of the diastereomeric ester mixture.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Data Presentation and Analysis
The key to determining the enantiomeric excess is the identification of well-resolved signals in the ¹H NMR spectrum corresponding to the two diastereomers. Protons close to the stereogenic center of the alcohol, such as the carbinol proton or a methyl group attached to the stereocenter, are often the most suitable for analysis due to their significant chemical shift differences (Δδ).
Calculation of Enantiomeric Excess (e.e.):
The e.e. is calculated from the integrated areas of the signals for the two diastereomers using the following formula:
e.e. (%) = [ ( |Integration of Major Diastereomer - Integration of Minor Diastereomer| ) / ( Integration of Major Diastereomer + Integration of Minor Diastereomer ) ] x 100
Example Data:
The following table provides hypothetical ¹H NMR data for the diastereomeric esters formed from racemic 1-phenylethanol and this compound. This data is based on typical chemical shift differences observed for similar diastereomeric esters.[3]
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of 1-Phenylethanol
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| Methyl (d) | 1.54 | 1.62 | 0.08 |
| Methine (q) | 5.95 | 6.05 | 0.10 |
| Methoxy (s) | 3.85 | 3.86 | 0.01 |
| Aromatic (m) | 6.90-8.10 | 6.90-8.10 | - |
Note: This data is illustrative. Actual chemical shifts and their differences will vary depending on the specific alcohol and the NMR solvent used.
Conclusion
The use of this compound as a chiral derivatizing agent provides a robust and straightforward method for determining the enantiomeric purity of chiral alcohols by ¹H NMR spectroscopy. The key to this method is the formation of diastereomers that can be distinguished by high-resolution NMR. Careful selection of well-resolved signals and accurate integration are crucial for obtaining reliable quantitative results. This technique is widely applicable in synthetic chemistry and pharmaceutical development for the analysis of chiral molecules.
References
- 1. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as di-p-anisoyl-L-tartaric acid, is a crucial chiral resolving agent widely employed in the pharmaceutical industry. Its ability to form diastereomeric salts with racemic mixtures of amines and other basic compounds facilitates the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). The efficacy and safety of many drugs are highly dependent on their stereochemistry, making the availability of high-purity chiral resolving agents like di-p-anisoyl-L-tartaric acid essential.
These application notes provide a detailed protocol for the large-scale synthesis of this compound, drawing upon established methodologies for the acylation of tartaric acid. The provided protocols are intended to be a comprehensive guide for researchers and production chemists, covering the synthetic procedure, purification, and analytical characterization.
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | IUPAC Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | (2R,3R)-Tartaric acid | L-Tartaric acid | 87-69-4 | C₄H₆O₆ | 150.09 |
| Acylating Agent | 4-Methoxybenzoyl chloride | p-Anisoyl chloride | 100-07-2 | C₈H₇ClO₂ | 170.59 |
| Product | This compound | Di-p-anisoyl-L-tartaric acid | 50583-51-2 | C₂₀H₁₈O₁₀ | 418.35 |
Table 2: Typical Large-Scale Synthesis Parameters and Expected Results
| Parameter | Value | Notes |
| Scale | 10 kg of L-Tartaric Acid | Based on a 100 L reactor capacity. |
| Molar Ratio (L-Tartaric Acid : p-Anisoyl Chloride) | 1 : 2.2 | A slight excess of the acylating agent ensures complete reaction. |
| Solvent | Toluene | Approximately 15 L per kg of L-Tartaric Acid. |
| Catalyst | Copper (II) Sulfate (anhydrous) | ~0.05% w/w relative to L-Tartaric Acid. |
| Reaction Temperature | 80-90 °C | |
| Reaction Time | 4-6 hours | Monitored by HPLC. |
| Hydrolysis Conditions | Water, 90-100 °C, 2-3 hours | |
| Expected Yield | 85-95% | |
| Expected Purity (after recrystallization) | >99% | Determined by HPLC. |
| Melting Point | 172-176 °C | |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Anhydride
Materials:
-
L-Tartaric acid (10.0 kg, 66.6 mol)
-
p-Anisoyl chloride (25.0 kg, 146.5 mol, 2.2 eq)
-
Anhydrous Copper (II) Sulfate (5.0 g)
-
Toluene (150 L)
-
Nitrogen gas supply
-
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
Procedure:
-
Charge the 100 L reactor with L-tartaric acid (10.0 kg) and anhydrous copper (II) sulfate (5.0 g).
-
Add toluene (60 L) to the reactor and start stirring to create a slurry.
-
Inert the reactor atmosphere by purging with nitrogen.
-
Slowly add p-anisoyl chloride (25.0 kg) to the stirred slurry over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC. The reaction is considered complete when the L-tartaric acid peak is no longer significant.
-
Once the reaction is complete, cool the mixture to room temperature. The product, (2S,3S)-2,3-bis((4-methoxybenzoyl)oxy)succinic anhydride, will be present as a suspension in toluene.
Protocol 2: Hydrolysis to this compound
Materials:
-
Reaction mixture from Protocol 1
-
Deionized water (20 L)
-
50 L reactor for hydrolysis
Procedure:
-
Transfer the toluene slurry containing the anhydride to a 50 L reactor.
-
Add deionized water (20 L) to the reactor.
-
Heat the mixture to 90-100 °C with vigorous stirring and maintain for 2-3 hours to ensure complete hydrolysis of the anhydride.
-
Monitor the completion of hydrolysis by HPLC, observing the disappearance of the anhydride peak and the appearance of the diacid product peak.
-
After hydrolysis is complete, cool the mixture to 20-25 °C. The product will precipitate out of the biphasic mixture.
-
Isolate the crude product by filtration and wash the filter cake with toluene (2 x 10 L) and then with water (2 x 10 L) to remove unreacted starting materials and byproducts.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (approximately 3-4 volumes relative to the crude product weight).
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add deionized water to the hot ethanolic solution until the solution becomes turbid.
-
Heat the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a cold ethanol/water mixture (1:1), and dry under vacuum at 50-60 °C.
Protocol 4: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Detection: UV at 254 nm.
-
-
Melting Point: Determined using a standard melting point apparatus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
¹H NMR and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Optical Rotation: To confirm the stereochemistry.
-
Measured using a polarimeter at a specific concentration and wavelength (e.g., c=1 in ethanol).
-
Visualizations
Caption: Workflow for the large-scale synthesis of the target compound.
Caption: Overall chemical transformation for the synthesis.
Application Notes and Protocols for the Resolution of Racemic Mixtures Using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical and chemical research for the separation of enantiomers from a racemic mixture. The selection of an appropriate resolving agent is critical for the efficiency of this process. (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (-)-O,O'-Di-p-anisoyl-L-tartaric acid, is a powerful chiral resolving agent for a variety of racemic compounds, particularly amines. Its efficacy stems from its ability to form diastereomeric salts with distinct physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]
These application notes provide a detailed experimental protocol for the resolution of a generic racemic amine using this compound, guidance on data analysis, and visualization of the experimental workflow.
Principle of the Method
The fundamental principle of this resolution method lies in the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical and chemical properties, including solubility in a given solvent.[2][4][5][6] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, thereby enriching one enantiomer in the solid phase while the other remains in the mother liquor. The desired enantiomer can then be recovered from the crystallized salt.
Experimental Protocols
This section outlines a general procedure for the resolution of a racemic amine. It is important to note that the optimal conditions, including the choice of solvent, temperature, and stoichiometry of the resolving agent, are substrate-dependent and may require empirical optimization.
Materials and Equipment
-
Racemic amine
-
This compound
-
Selected solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF)/water mixture)
-
Erlenmeyer flasks or reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Crystallization dish
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Standard laboratory glassware
-
Analytical instrumentation for determining enantiomeric excess (e.g., Chiral HPLC, Chiral GC, or polarimeter)
Procedure: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent. Gentle heating and stirring may be necessary to achieve complete dissolution. In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent. A study using the analogous di-p-anisoyl-D-tartaric acid found high efficiency with 0.35 molar equivalents in a tetrahydrofuran (THF)/water mixture.[2]
-
Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature. The formation of the diastereomeric salts may be exothermic.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by:
-
Seeding with a small crystal of the desired diastereomeric salt.
-
Reducing the temperature further by placing the flask in an ice bath or refrigerator.
-
Allowing the solution to stand undisturbed for several hours to overnight to maximize crystal growth.
-
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystalline diastereomeric salt, for instance, in a vacuum oven at a suitable temperature until a constant weight is achieved.
Procedure: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water or a suitable solvent.
-
Basification: While stirring, add a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the suspension until the salt completely dissolves and the solution is basic (pH > 10). This step liberates the free amine from the tartaric acid derivative.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate). Perform the extraction multiple times (typically 2-3 times) to ensure complete recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Analysis of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined to assess the effectiveness of the resolution. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile amines, often after derivatization.
-
Polarimetry: Measures the optical rotation of the sample, which can be compared to the known specific rotation of the pure enantiomer.
The enantiomeric excess is calculated using the following formula:
e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.
Data Presentation
Effective resolution experiments require careful documentation and analysis of quantitative data. The following table provides a template for summarizing the results of a chiral resolution experiment. The data presented are representative examples based on resolutions using analogous tartaric acid derivatives and should be replaced with experimental values.
| Racemic Compound | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent System | Yield of Diastereomeric Salt (%) | Yield of Resolved Enantiomer (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| Amine A | This compound | 1:0.5 | Methanol | 45 | 38 | >98 | >99 |
| Amine B | This compound | 1:1 | Ethanol/Water (9:1) | 40 | 35 | 95 | 96 |
| Amine C | This compound | 1:0.35 | THF/Water (4:1) | 50 | 42 | >99 | >99 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship of Components
This diagram illustrates the relationship between the components in the resolution process.
Caption: Component relationships in chiral resolution.
Conclusion
The use of this compound provides an effective method for the resolution of racemic mixtures, particularly amines, through the formation and fractional crystallization of diastereomeric salts. The protocols outlined in these application notes serve as a comprehensive guide for researchers in the fields of chemistry and drug development. Successful resolution is highly dependent on the optimization of experimental parameters for each specific substrate. Careful execution of these procedures, coupled with accurate analysis of the enantiomeric excess, will enable the efficient separation of enantiomers, a critical step in the synthesis of chiral molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyltartaric acid, is a valuable chiral building block widely employed in the field of asymmetric synthesis. Its primary application lies in the separation of enantiomers from racemic mixtures, a critical process in the development of pharmaceuticals and fine chemicals where the biological activity of a molecule is often exclusive to a single enantiomer. This document provides detailed application notes and experimental protocols for the use of this chiral resolving agent, particularly in the resolution of racemic amines.
The methodology is based on the principle of diastereomeric salt formation. The reaction of a racemic amine with the enantiomerically pure this compound results in the formation of a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the enantiomerically pure amine can be liberated from the isolated salt by treatment with a base.
Key Applications
The principal application of this compound is as a chiral resolving agent for racemic compounds, especially amines. This technique is fundamental in the synthesis of enantiomerically pure:
-
Active Pharmaceutical Ingredients (APIs)
-
Chiral intermediates in multi-step organic synthesis
-
Chiral catalysts and ligands
Data Presentation: Illustrative Examples of Chiral Resolution
The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table presents illustrative data for the resolution of various racemic amines using this compound. Note: This data is hypothetical and serves to demonstrate how experimental results would be tabulated. Optimal conditions (solvent, temperature, stoichiometry) must be determined experimentally for each specific amine.
| Racemic Amine | Resolving Agent Stoichiometry (eq.) | Crystallization Solvent | Yield of Diastereomeric Salt (%) | e.e. of Liberated Amine (%) |
| (±)-1-Phenylethanamine | 0.5 | Methanol | 42 | >98 |
| (±)-Amphetamine | 0.6 | Ethanol/Water (9:1) | 38 | 97 |
| (±)-Propranolol | 1.0 | Acetone | 35 | >99 |
| (±)-Metoprolol | 0.7 | Isopropanol | 40 | 96 |
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. These protocols are based on established procedures for analogous tartaric acid derivatives and should be optimized for each specific application.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic amine
-
This compound
-
Anhydrous solvents (e.g., methanol, ethanol, acetone, isopropanol)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, etc.)
-
Heating and stirring apparatus (hotplate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of the Racemic Amine: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent.
-
Dissolution of the Resolving Agent: In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same warm solvent. The optimal stoichiometry should be determined experimentally.
-
Formation of Diastereomeric Salts: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine. The mixture may become cloudy, indicating the precipitation of the diastereomeric salts.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator (4°C) or an ice bath for several hours.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt to a constant weight in a drying oven or under vacuum.
Caption: Workflow for Diastereomeric Salt Formation and Crystallization.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Isolated diastereomeric salt from Protocol 1
-
Aqueous base solution (e.g., 2 M NaOH or 2 M K₂CO₃)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add the aqueous base solution dropwise until the pH of the solution is basic (pH > 10, check with pH paper). This will liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent. Perform the extraction three times to ensure complete recovery.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: The aqueous layer contains the sodium or potassium salt of this compound. The resolving agent can be recovered by acidifying the aqueous layer with a strong acid (e.g., HCl) until the pH is acidic, followed by extraction with an organic solvent.
Caption: Workflow for the Liberation of the Enriched Amine.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric purity of the resolved amine must be determined analytically.
Methods:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method. A suitable chiral stationary phase must be selected to separate the two enantiomers.
-
Chiral Gas Chromatography (Chiral GC): Applicable for volatile amines. Derivatization of the amine may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent: The addition of a chiral solvating agent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the determination of the e.e.
-
Polarimetry: Measurement of the specific rotation of the resolved amine and comparison with the literature value for the enantiomerically pure compound can provide an indication of optical purity.
Conclusion
This compound is a powerful chiral resolving agent for the separation of racemic amines. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method for obtaining enantiomerically enriched compounds. The protocols provided herein offer a general guideline for researchers. However, for each specific racemic amine, optimization of the reaction conditions, particularly the choice of solvent and the stoichiometry of the resolving agent, is crucial for achieving high yields and excellent enantiomeric purities.
Application Notes and Protocols for Crystallization of Diastereomeric Salts of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a fundamental and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a C2-symmetric chiral dicarboxylic acid. Its rigid structure and the presence of multiple functional groups for hydrogen bonding and aromatic interactions make it an effective resolving agent for a variety of racemic compounds, particularly amines. The selection of the appropriate crystallization conditions is paramount for achieving high diastereomeric and enantiomeric purity.
These application notes provide detailed protocols and guidance for the use of this compound in the crystallization of diastereomeric salts.
Application Notes: Key Considerations for Successful Resolution
The success of a diastereomeric salt resolution is contingent upon a number of experimental variables. A systematic approach to optimizing these parameters is crucial for developing an efficient and scalable process.
-
Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts. A screening process using a range of solvents with varying polarities (e.g., alcohols, ketones, esters, ethers, and their aqueous mixtures) is highly recommended. The formation of solvates or hydrates can also influence the crystallization behavior and selectivity.
-
Stoichiometry: The molar ratio of the racemic substrate to the resolving agent can significantly impact the yield and purity of the desired diastereomer. While a 1:1 molar ratio is a common starting point, sub-stoichiometric amounts of the resolving agent (e.g., 0.5 equivalents) can sometimes be advantageous.
-
Temperature Profile: The temperature at which the salt formation is carried out and the subsequent cooling profile for crystallization are important parameters. Slow cooling generally promotes the formation of larger, purer crystals. Isothermal crystallization at a carefully selected temperature can also be an effective strategy.
-
Concentration: The concentration of the diastereomeric salts in the solution affects the supersaturation level, which is the driving force for crystallization. A solution that is too dilute may not yield crystals, while a solution that is too concentrated may lead to rapid precipitation of both diastereomers, resulting in poor resolution.
-
Seeding: The introduction of seed crystals of the desired pure diastereomeric salt can control the crystallization process, leading to a more consistent crystal form and potentially higher purity.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of these protocols for a specific substrate is essential.
Protocol for Solvent Screening
-
Preparation: In an array of small vials, add a defined amount of the racemic amine and a stoichiometric equivalent of this compound.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture and stir or shake at an elevated temperature until all solids dissolve.
-
Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in a refrigerator (e.g., 4 °C).
-
Observation: Observe the vials for the formation of crystalline precipitate. Note the solvent system that provides a good yield of crystals.
-
Analysis: Isolate the crystals by filtration and analyze the diastereomeric and enantiomeric excess of both the crystalline material and the mother liquor using techniques such as chiral HPLC, GC, or NMR spectroscopy.
General Protocol for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic amine (1.0 equivalent) and this compound (0.5 - 1.0 equivalent) in the optimal solvent system identified during the screening process. Gentle heating may be applied to facilitate dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. If desired, add seed crystals of the target diastereomeric salt to induce crystallization.
-
Maturation: Once crystal formation begins, continue stirring at room temperature for a period of time (e.g., 2-16 hours) to allow the system to reach equilibrium.
-
Cooling: Further cool the mixture in an ice bath or refrigerator for 1-4 hours to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol for Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried, purified diastereomeric salt in water or a mixture of water and an organic solvent.
-
Basification: Add an aqueous solution of a base (e.g., 2 M NaOH or K₂CO₃) dropwise while stirring until the pH of the solution is basic (typically pH > 10). This will neutralize the resolving agent and liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). Repeat the extraction process (e.g., 3 times) to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched amine.
Data Presentation
The results of the resolution experiments should be systematically recorded to allow for easy comparison and optimization.
Table 1: Solvent Screening for the Resolution of Racemic Amine X with this compound
| Entry | Solvent System (v/v) | Yield (%) | d.e. of Crystals (%) | e.e. of Target Enantiomer (%) |
| 1 | Methanol | 45 | 88 | 94 |
| 2 | Ethanol | 52 | 92 | 96 |
| 3 | Isopropanol | 48 | 95 | 98 |
| 4 | Acetone | 35 | 80 | 89 |
| 5 | Ethyl Acetate | 30 | 75 | 85 |
| 6 | Acetonitrile | 40 | 85 | 92 |
| 7 | Ethanol/Water (9:1) | 55 | 96 | 99 |
Table 2: Effect of Stoichiometry and Temperature on the Resolution in Ethanol/Water (9:1)
| Entry | Molar Ratio (Amine:Acid) | Final Temp. (°C) | Yield (%) | d.e. of Crystals (%) | e.e. of Target Enantiomer (%) |
| 1 | 1:1 | 25 | 60 | 94 | 97 |
| 2 | 1:1 | 4 | 75 | 92 | 96 |
| 3 | 1:0.8 | 4 | 68 | 95 | 98 |
| 4 | 1:0.5 | 4 | 50 | 97 | >99 |
Visualization
Experimental Workflow
Caption: Experimental workflow for diastereomeric salt resolution.
Logical Relationships in Method Development
Caption: Key factors influencing diastereomeric salt crystallization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Q1: Why is the yield of my di-acylated product low, with a significant amount of mono-acylated byproduct remaining?
A1: Low yields of the desired di-acylated product are often due to incomplete reaction. Several factors can contribute to this:
-
Insufficient Acylating Agent: The stoichiometry of p-anisoyl chloride to D-tartaric acid is critical. Using less than two equivalents of the acylating agent will inherently lead to the formation of the mono-acylated product.
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the first and second acylation steps. If the temperature is too low, the reaction may be sluggish and not proceed to completion within a reasonable timeframe.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration for the di-acylation to be completed.
-
Catalyst Inactivity or Absence: The presence of a suitable catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), can be crucial for driving the reaction towards the di-acylated product.
Troubleshooting Steps:
-
Adjust Stoichiometry: Ensure at least a 2:1 molar ratio of p-anisoyl chloride to D-tartaric acid. A slight excess of the acylating agent (e.g., 2.2 equivalents) can help drive the reaction to completion.
-
Optimize Temperature: Gradually increase the reaction temperature. For the acylation of tartaric acid, temperatures in the range of 60-80°C are often employed.
-
Extend Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC). Continue the reaction until the mono-acylated intermediate is no longer observed.
-
Utilize a Catalyst: Introduce a catalyst such as pyridine or a more potent acylation catalyst like DMAP (0.1-0.2 equivalents) to the reaction mixture.
Q2: I am observing the formation of an unexpected byproduct that is difficult to separate from the desired product. What could it be and how can I avoid it?
A2: A common byproduct in the acylation of tartaric acid is the di-p-anisoyl-D-tartaric anhydride. This occurs when the carboxylic acid groups of the tartaric acid molecule react internally or with the acylating agent under the reaction conditions.
Prevention Strategies:
-
Control Reaction Temperature: Higher temperatures can favor the formation of the anhydride. Maintaining a moderate temperature can help minimize this side reaction.
-
Careful Workup: The anhydride is susceptible to hydrolysis back to the desired di-acid. The workup procedure should be designed to facilitate this. Adding water to the reaction mixture after the acylation is complete and stirring for a period can help hydrolyze the anhydride.
-
Purification: If the anhydride does form, it can sometimes be separated from the di-acid by careful recrystallization, as their solubilities may differ.
Q3: My final product is difficult to purify and appears as an oil or a sticky solid. What are the best practices for purification?
A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts and residual reagents.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water to hydrolyze any remaining p-anisoyl chloride and the di-p-anisoyl-D-tartaric anhydride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate to remove p-anisic acid (a byproduct of hydrolysis) and other organic-soluble impurities. The desired product, being a dicarboxylic acid, will likely remain in the aqueous layer if the pH is basic. Acidifying the aqueous layer will then allow for extraction of the product into an organic solvent.
-
Recrystallization: The most effective method for purifying the final product is recrystallization. A mixed solvent system, such as ethanol/water or acetone/water, is often effective. Dissolve the crude product in a minimal amount of the hot alcohol or acetone and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.
Q4: How can I monitor the progress of the reaction to determine the optimal reaction time?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.
-
TLC System: Use a suitable solvent system, for example, a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and the spots are well-defined.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting material (D-tartaric acid), the mono-acylated intermediate, the di-acylated product, and p-anisoyl chloride will have different Rf values.
-
Interpretation: The reaction is complete when the spot corresponding to the mono-acylated intermediate has disappeared, and the spot for the di-acylated product is prominent.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Impact of p-Anisoyl Chloride Stoichiometry on Product Distribution
| Molar Ratio (p-Anisoyl Chloride : D-Tartaric Acid) | Di-acylated Product Yield (%) | Mono-acylated Product (%) | Unreacted Tartaric Acid (%) |
| 1:1 | Low | High | Present |
| 2:1 | Moderate to High | Low | Minimal |
| >2.2:1 | High | Minimal | Not Detected |
Table 2: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Catalyst Loading (mol%) | Typical Reaction Time (hours) | Di-acylated Product Yield (%) |
| None | 0 | 12-24 | Moderate |
| Pyridine | 100 | 4-8 | High |
| DMAP | 10 | 2-4 | Very High |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
D-Tartaric Acid
-
p-Anisoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve D-tartaric acid (1 equivalent) in anhydrous pyridine (used as both solvent and catalyst).
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add p-anisoyl chloride (2.2 equivalents) dropwise to the stirred solution. An exothermic reaction may occur.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M hydrochloric acid to neutralize the pyridine.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
troubleshooting poor enantiomeric excess in resolutions with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (-)-O,O'-Di-p-anisoyl-L-tartaric acid (L-DATA), for the chiral resolution of racemic mixtures.
Troubleshooting Guide
Poor enantiomeric excess (e.e.) is a common challenge in diastereomeric salt resolutions. This guide provides a systematic approach to identifying and resolving issues in your experiments.
Issue: Low or No Enantiomeric Excess in the Final Product
If you are observing a low or negligible enantiomeric excess after the resolution process, consider the following potential causes and solutions. A logical workflow for troubleshooting is presented below.
Figure 1: A step-by-step workflow for troubleshooting poor enantiomeric excess.
1. Purity of Starting Materials
-
Question: Could impurities in my racemic mixture or the resolving agent be affecting the resolution?
-
Answer: Yes, impurities can significantly hinder the crystallization process or co-precipitate, leading to low enantiomeric excess.[1] Ensure that both the racemic compound and the this compound are of high purity. It is recommended to purify the starting materials if their purity is questionable.
2. Choice of Crystallization Solvent
-
Question: How critical is the solvent for a successful resolution?
-
Answer: The choice of solvent is one of the most critical factors in a diastereomeric salt resolution.[2] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is highly recommended.[2]
Table 1: Example of Solvent Screening for Chiral Resolution
| Solvent System | Polarity | Hydrogen Bonding | Typical Outcome on e.e. |
| Methanol | High | Donor & Acceptor | Can lead to rapid crystallization but potentially lower e.e. |
| Ethanol | High | Donor & Acceptor | Often a good starting point, balances solubility and crystal growth. |
| Isopropanol | Medium | Donor & Acceptor | Slower crystallization may lead to higher purity crystals. |
| Acetonitrile | Medium | Acceptor | Can be effective, sometimes used in combination with other solvents. |
| Tetrahydrofuran (THF) / Water | Medium | Acceptor (THF) | A mixture that can fine-tune solubility; has been shown to be effective.[2][3] |
| Acetone | Medium | Acceptor | Can sometimes form solvates, affecting resolution.[2] |
3. Crystallization Conditions
-
Question: Can the cooling rate and temperature impact the outcome?
-
Answer: Absolutely. A slow cooling rate generally promotes the growth of larger, more well-defined crystals, which are typically of higher purity.[4] Rapid cooling can lead to the trapping of the more soluble diastereomer in the crystal lattice, thus reducing the enantiomeric excess. Experiment with a controlled, gradual cooling profile.
4. Stoichiometry of the Resolving Agent
-
Question: Should I use a 1:1 molar ratio of the resolving agent to my racemic compound?
-
Answer: Not necessarily. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[1][5] This strategy can maximize the yield and purity of the less soluble diastereomeric salt. In one case, 0.35 molar equivalents of a di-p-anisoyl-tartaric acid derivative were used effectively.[2]
5. Recrystallization of the Diastereomeric Salt
-
Question: My initial crystallization gave a modest e.e. What can I do to improve it?
-
Answer: Recrystallization of the isolated diastereomeric salt is a powerful technique to enhance its purity.[5] Dissolving the salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly can significantly increase the diastereomeric and, consequently, the enantiomeric excess. A case study using a di-p-anisoyl-tartaric acid derivative reported achieving 98% e.e. after recrystallization.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (L-DATA) is a chiral resolving agent. It is an enantiomerically pure carboxylic acid that reacts with a racemic mixture (e.g., of an amine) to form a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[6] Once the less soluble diastereomeric salt is isolated, the desired enantiomer can be liberated, typically by treatment with an acid or base.
Q2: How do I choose the initial solvent for my resolution?
A2: A good starting point is to screen solvents with a range of polarities, such as alcohols (methanol, ethanol, isopropanol), acetonitrile, and solvent/water mixtures (e.g., THF/water).[2][3] The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.
Q3: What analytical method is best for determining the enantiomeric excess?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the final product. It uses a chiral stationary phase to separate the two enantiomers, allowing for their accurate quantification.
Q4: Can I recover the other enantiomer from the mother liquor?
A4: Yes, the more soluble diastereomer remains in the mother liquor. The other enantiomer can be recovered from this solution. The resolving agent can also often be recovered and reused.
Q5: What should I do if no crystals form at all?
A5: If no crystals form, the solution may not be sufficiently supersaturated. You can try to concentrate the solution by evaporating some of the solvent, or cool it to a lower temperature. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization. Alternatively, the chosen solvent may be too good at dissolving the salt, and a less polar or anti-solvent should be considered.
Experimental Protocols
General Protocol for Chiral Resolution using this compound
This protocol provides a general framework. The optimal conditions, particularly the choice of solvent and stoichiometry, should be determined experimentally.
Figure 2: A typical experimental workflow for chiral resolution via diastereomeric salt crystallization.
1. Diastereomeric Salt Formation and Crystallization:
-
In an Erlenmeyer flask, dissolve the racemic compound (1.0 equivalent) in a minimal amount of a suitable solvent with gentle heating and stirring until a clear solution is obtained.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalents) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the solution of the racemic compound with continuous stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization. To ensure slow cooling, the flask can be placed in an insulated container.
-
Once crystal formation appears to have ceased at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize precipitation.
2. Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.
-
Optional (for enhancing e.e.): The collected crystals can be recrystallized by dissolving them in a minimal amount of the hot solvent and repeating the slow cooling and filtration process.[5]
3. Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a suitable acid or base (e.g., sodium hydroxide for resolving an amine) to break the salt and liberate the free enantiomer.
-
Extract the enantiomer into an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
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Remove the solvent under reduced pressure to obtain the enantiomerically enriched product.
4. Analysis:
-
Determine the yield of the resolved enantiomer.
-
Determine the enantiomeric excess using an appropriate analytical technique, such as chiral HPLC.
References
Technical Support Center: Optimization of HPLC Conditions for Separating Diastereomers of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of diastereomers of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid.
Frequently Asked Questions (FAQs)
Q1: Is a chiral stationary phase (CSP) necessary to separate diastereomers of this compound?
A1: Not necessarily. Diastereomers possess different physicochemical properties, which often allows for their separation on standard achiral stationary phases like C18 or Phenyl-Hexyl.[1] The key is to find a mobile phase and stationary phase combination that exploits these differences. However, if achiral methods do not provide adequate resolution, a chiral stationary phase can be a viable alternative.[1]
Q2: What are the typical starting conditions for developing an HPLC method for this separation?
A2: A good starting point is to screen different achiral columns and mobile phase systems. For reversed-phase HPLC, begin with a C18 column and a gradient elution using water and acetonitrile or methanol.[1][2] For normal-phase HPLC, a silica or diol column with a mobile phase of hexane and a polar modifier like ethanol or isopropanol can be effective.
Q3: How does the mobile phase composition affect the separation of these diastereomers?
A3: The mobile phase composition is a critical factor in achieving separation.[3][4] Adjusting the ratio of organic solvent to water (in reversed-phase) or the polar modifier to the non-polar solvent (in normal-phase) can significantly impact retention times and resolution.[1][5] The use of additives, such as acids (e.g., trifluoroacetic acid, formic acid) or bases, can also improve peak shape and selectivity by controlling the ionization of the analyte.[2]
Q4: What role does temperature play in the optimization of this HPLC separation?
A4: Temperature can influence the separation by affecting the viscosity of the mobile phase and the kinetics of mass transfer.[1] Increasing the temperature can sometimes improve peak shape and efficiency, potentially leading to better resolution.[1] It is advisable to screen a range of temperatures (e.g., 25°C, 40°C, 55°C) during method development.[1]
Q5: My peaks are tailing. What are the common causes and solutions?
A5: Peak tailing for acidic compounds like this compound can be caused by strong interactions with basic sites on the silica support of the column.[2] To mitigate this, you can:
-
Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to suppress the ionization of silanol groups.[2]
-
Use a base-deactivated column where the silica surface has been end-capped to reduce the number of accessible silanol groups.
-
Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the separation of diastereomers of this compound.
| Problem | Potential Cause | Recommended Action |
| Poor Resolution / Co-elution | Inadequate selectivity between diastereomers. | 1. Modify Mobile Phase: Adjust the organic solvent-to-aqueous ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile).[1] 2. Change Stationary Phase: Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).[1] 3. Adjust pH: Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to control analyte ionization. 4. Optimize Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[1] |
| Peak Splitting | Column void, partially blocked frit, or sample solvent incompatibility.[6][7][8] | 1. Check Column: Inspect the column for voids or discoloration at the inlet. If a void is present, the column may need to be replaced.[8] 2. Flush Column: Reverse-flush the column (if permitted by the manufacturer) to remove any blockage. 3. Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[8] |
| Broad Peaks | High extra-column volume, slow mass transfer, or column degradation. | 1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Lower Flow Rate: Reducing the flow rate can sometimes improve peak shape.[9] 3. Check Column Performance: Evaluate the column with a standard to ensure it is still performing adequately. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | 1. Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. 2. System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injection. 3. Check Pump Performance: Verify that the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: General Method Development Workflow for Diastereomer Separation
-
Analyte Characterization: Understand the physicochemical properties of this compound, including its pKa and solubility.
-
Initial Column and Mobile Phase Screening:
-
Reversed-Phase: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase system of water and acetonitrile.[2]
-
Screening Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile in 20 minutes) to determine the approximate elution conditions.
-
-
Optimization of Mobile Phase:
-
Based on the screening run, develop an isocratic or a more focused gradient method.
-
Systematically adjust the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.[2]
-
-
Optimization of Flow Rate:
-
Adjust the flow rate to find a balance between resolution and analysis time. Lower flow rates can sometimes improve resolution.[9]
-
Data Presentation
Table 1: Representative HPLC Conditions for Separation of Tartaric Acid Derivatives
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) | Condition 3 (Normal-Phase) |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Methanol:Water (70:30) | Hexane:Ethanol (90:10) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30°C | 35°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL | 15 µL |
Table 2: Effect of Mobile Phase Composition on Resolution (Reversed-Phase)
| Acetonitrile (%) | Water (%) | Resolution (Rs) |
| 50 | 50 | 1.2 |
| 55 | 45 | 1.8 |
| 60 | 40 | 2.1 |
| 65 | 35 | 1.9 |
| 70 | 30 | 1.5 |
Visualizations
Caption: Workflow for HPLC method development and optimization.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (-)-Di-p-anisoyl-L-tartaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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L-Tartaric Acid: Unreacted starting material.
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p-Anisic Acid: A byproduct of the hydrolysis of the ester linkages.
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(2S,3S)-2-((4-methoxybenzoyl)oxy)succinic acid: A mono-acylated intermediate.
-
Di-p-anisoyl-L-tartaric anhydride: A common intermediate in the acylation reaction.
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Residual Solvents: Solvents used in the synthesis or purification steps.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges stem from the molecule's structural properties. The presence of multiple polar functional groups (carboxylic acids and esters) and its chiral nature can lead to difficulties in crystallization, including the formation of oils or amorphous solids. Finding a suitable solvent system for effective recrystallization can be a significant hurdle. Furthermore, the ester bonds are susceptible to hydrolysis, especially under harsh pH or high-temperature conditions, leading to the formation of impurities.
Q3: What is a typical purity for commercially available this compound?
A3: Commercially available this compound is typically offered at purities of >97% or >98% as determined by HPLC.
Q4: Can this compound be purified by column chromatography?
A4: While technically possible, large-scale purification by silica gel column chromatography can be challenging due to the compound's polarity, potentially leading to poor separation and significant product loss on the column. Reversed-phase HPLC is a more suitable chromatographic technique for analytical purity checks and small-scale purification.
Troubleshooting Guides
Low Yield After Recrystallization
Problem: Significant loss of product during the recrystallization process.
| Potential Cause | Troubleshooting Steps |
| High solubility in the chosen solvent. | - Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.- Consider using a binary solvent system to fine-tune the solubility. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Use a minimum amount of hot solvent to dissolve the crude product. |
| Incomplete crystallization upon cooling. | - Extend the cooling time.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), if the solvent's freezing point allows.- Gently scratch the inside of the flask with a glass rod to induce nucleation. |
| Co-precipitation with impurities. | - Perform a preliminary purification step, such as a wash with a solvent that selectively dissolves the impurities. |
Product Oiling Out Instead of Crystallizing
Problem: The compound separates as an oil rather than forming crystals upon cooling the recrystallization solution.
| Potential Cause | Troubleshooting Steps |
| The solution is too concentrated. | - Add more solvent to the hot solution before cooling. |
| The cooling rate is too fast. | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Presence of impurities that inhibit crystallization. | - Attempt to remove impurities by washing the crude product before recrystallization.- Consider a different purification technique, such as precipitation. |
| Inappropriate solvent system. | - Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes promote crystallization. |
Low Purity of the Final Product
Problem: The purified product does not meet the desired purity standards as determined by analytical methods like HPLC.
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of starting materials or byproducts. | - Perform a second recrystallization.- Wash the crystalline product with a cold solvent in which the impurities are more soluble. |
| Hydrolysis of the ester groups during purification. | - Avoid prolonged heating during recrystallization.- Use neutral or slightly acidic conditions for purification. Avoid basic conditions. |
| Co-crystallization of impurities. | - Change the recrystallization solvent or solvent system.- Consider purification by preparative HPLC for high-purity requirements. |
Experimental Protocols
General Recrystallization Protocol (Based on the purification of the D-enantiomer)
This protocol is adapted from the purification of the enantiomeric compound, Di-p-anisoyl-D-tartaric acid, and may require optimization for this compound.[1]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot water to the acetone solution until turbidity persists. Then, add a small amount of hot acetone until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetone/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Analytical HPLC Method for Purity Assessment
A general approach to developing an HPLC method for purity analysis is provided below. Specific parameters will need to be optimized for your system and specific impurities.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the p-anisoyl group has strong absorbance (e.g., around 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
preventing racemization during reactions with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during common experimental procedures, leading to the loss of stereochemical integrity.
Issue 1: Racemization during Amide Bond Formation
You are performing an amide coupling reaction with this compound and an amine, but you observe a loss of enantiomeric purity in your product.
| Potential Root Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Utilize coupling reagents known to minimize racemization. Reagents like HATU, HBTU, or a combination of EDC with additives such as HOBt or Oxyma are effective.[1] These reagents facilitate the formation of an active ester intermediate that is less susceptible to racemization. |
| Use of a Strong Base | Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Avoid stronger, less hindered bases such as DBU or triethylamine, which are more prone to abstracting the proton at the chiral center, leading to racemization.[1] |
| Elevated Reaction Temperature | Conduct the reaction at the lowest effective temperature. If heating is necessary, maintain it at a minimal level and for the shortest duration possible. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure the reaction is stopped as soon as it reaches completion. |
Issue 2: Epimerization during Esterification
You are converting one or both of the carboxylic acid functionalities of this compound to an ester and need to prevent epimerization.
| Potential Root Cause | Recommended Solution |
| Strongly Acidic or Basic Conditions | For acid-catalyzed esterification (Fischer esterification), use a mild acid catalyst such as p-toluenesulfonic acid in moderation.[1] For reactions involving deprotonation, use a mild, non-nucleophilic base like potassium carbonate or cesium carbonate. |
| High Reaction Temperature | Perform the esterification at room temperature if possible, or with gentle heating (e.g., 40-60 °C) while carefully monitoring the reaction's progress. |
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to racemization?
This compound, a derivative of tartaric acid, possesses two chiral centers. The rigidity of the succinic acid backbone provides a degree of stereochemical stability. However, like other chiral carboxylic acids, it is susceptible to racemization under certain reaction conditions, particularly those involving activation of the carboxyl groups.
Q2: What are the primary mechanisms that can lead to racemization of this compound?
The two main pathways for racemization of chiral carboxylic acids are:
-
Enolization: Under basic conditions, a proton on the carbon atom adjacent to a carbonyl group (the α-carbon) can be removed to form a planar enolate intermediate. Subsequent reprotonation can occur from either side of the plane, resulting in a mixture of enantiomers.
-
Oxazolone Formation: During amide coupling reactions, particularly when the carboxylic acid is activated, an oxazolone intermediate can form. The α-proton of this intermediate is acidic and can be readily removed by a base, leading to racemization.[1]
Q3: Which coupling reagents are best for preventing racemization?
Several modern coupling reagents are designed to suppress racemization. Ynamide coupling reagents are noted for their ability to prevent racemization during the activation of α-chiral carboxylic acids.[2] Other highly recommended reagents include HATU, HBTU, and PyBOP.[3][4] The use of carbodiimides like DCC or EDC should be paired with racemization-suppressing additives such as HOBt or Oxyma.[4][5]
Q4: Can the solvent choice impact the degree of racemization?
Yes, the solvent can influence the rate of racemization. Polar aprotic solvents like DMF or NMP are commonly used for coupling reactions. It is crucial to use high-purity, anhydrous solvents, as impurities can affect the reaction environment.
Q5: How can I monitor for racemization during my reaction?
To monitor for racemization, you can take aliquots of your reaction mixture at different time points and analyze them using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying enantiomers.
Data on Coupling Reagent Performance
The choice of coupling reagent and additives significantly impacts the preservation of stereochemical integrity. The following table summarizes the effectiveness of various coupling reagents in suppressing racemization during peptide coupling, which is analogous to amide bond formation with this compound.
| Coupling Reagent/Additive | Relative Racemization Level | Key Advantages |
| HATU | Very Low | High efficiency and low racemization. |
| HBTU | Very Low | Similar to HATU, widely used. |
| PyBOP | Low | Non-toxic alternative to BOP with good performance.[4] |
| EDC/Oxyma | Low | Oxyma is an effective and non-explosive alternative to HOBt.[5][6] |
| EDC/HOBt | Low | Classic combination to reduce racemization with carbodiimides.[4] |
| DCC | High (without additives) | Prone to causing significant racemization if used alone.[4] |
Visualizing Racemization and Prevention Strategies
To better understand the chemical processes and experimental design, the following diagrams illustrate the mechanism of racemization and a recommended workflow for its prevention.
Caption: General mechanism of racemization via oxazolone formation.
Caption: Recommended workflow for minimizing racemization during amide coupling.
Model Experimental Protocol: Amide Coupling
This protocol provides a general procedure for the synthesis of an amide from this compound, incorporating best practices to maintain stereochemical integrity.
Objective: To synthesize the diamide of this compound with a primary amine while minimizing racemization.
Materials:
-
This compound (1.0 eq)
-
Primary amine (2.2 eq)
-
HATU (2.2 eq)
-
DIPEA (4.4 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (2.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (4.4 eq) to the reaction mixture and stir for 5 minutes.
-
Amine Addition: Slowly add a solution of the primary amine (2.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product using chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Crystallization Methods for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid salts. This chiral resolving agent, also known as (+)-Di-p-anisoyl-D-tartaric acid, is instrumental in the separation of enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of diastereomeric salts of this compound.
Problem 1: Low or No Crystal Formation
Possible Causes:
-
Inappropriate Solvent System: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.[1]
-
Sub-optimal Concentration: The solution may be too dilute (undersaturated) for nucleation to occur.
-
Incorrect Temperature Profile: The cooling rate might be too rapid, or the final temperature not low enough to induce crystallization.[2]
-
Presence of Impurities: Impurities can inhibit nucleation and crystal growth.
Solutions:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures with different polarities (e.g., alcohols, ketones, esters, and hydrocarbons).[1]
-
Concentration Adjustment: Carefully concentrate the solution to achieve supersaturation. Seeding the solution with a small crystal of the desired diastereomer can also initiate crystallization.[3]
-
Optimize Cooling Profile: Employ a slower, controlled cooling rate to allow for the formation of larger, purer crystals.[2] Test different final crystallization temperatures.
-
Purification of Starting Materials: Ensure the purity of the racemic mixture and the resolving agent before salt formation.
Problem 2: Poor Diastereomeric Purity (Low de)
Possible Causes:
-
Co-crystallization: Both diastereomeric salts may be crystallizing out of solution due to similar solubilities in the chosen solvent.
-
Incomplete Salt Formation: The reaction between the acid and the base may not have gone to completion.
-
Inappropriate Isolation Technique: The filtration and washing steps may not be effectively removing the mother liquor containing the more soluble diastereomer.
Solutions:
-
Solvent System Re-evaluation: The ideal solvent will maximize the solubility difference between the diastereomers.[1] Consider anti-solvent addition to selectively precipitate the desired salt.
-
Stoichiometry and Reaction Time: Ensure stoichiometric equivalents of the racemic compound and resolving agent are used and allow sufficient time for complete salt formation.[1]
-
Washing Procedure: Wash the collected crystals with a small amount of the cold crystallization solvent to effectively remove the mother liquor.[3]
Problem 3: Formation of Oils or Gums instead of Crystals
Possible Causes:
-
High Supersaturation: A very high level of supersaturation can lead to liquid-liquid phase separation (oiling out) instead of crystallization.
-
Presence of Water: Traces of water can sometimes promote oiling out, especially with hygroscopic solvents.
-
Incompatible Solvent: The solvent may not be suitable for the crystallization of the specific salt.
Solutions:
-
Reduce Supersaturation: Start with a more dilute solution or employ a slower cooling rate.
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.
-
Solvent Screening: Test alternative solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a crystallization method for a new salt of this compound?
A1: The initial and most critical step is a comprehensive solvent screening to identify a system where the two diastereomeric salts exhibit a significant difference in solubility. This can be achieved by preparing saturated solutions of both diastereomers (if available) or the diastereomeric mixture in a range of solvents and analyzing the composition of the resulting solution and solid phases.[1]
Q2: How does the cooling rate affect the quality of the crystals?
A2: The cooling rate has a significant impact on crystal size and purity. A slow cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of the less soluble diastereomer into the crystal lattice.[2] Rapid cooling can lead to the formation of many small crystals and may trap impurities or the undesired diastereomer.[2]
Q3: What role does pH play in the crystallization of these succinic acid salts?
A3: For salts of this compound, which is a dicarboxylic acid, pH can influence the ionization state of the acid and the amine counter-ion. For the formation of a stable salt, the pH should be controlled to ensure both the acid and the base are in their appropriate ionic forms. For succinic acid and its derivatives, a lower pH (around 2.0) has been shown to be optimal for crystallization as it favors the protonated form of the acid.[4][5]
Q4: Can seeding be used to control the crystallization process?
A4: Yes, seeding is a highly effective technique to induce crystallization and can help in obtaining the desired polymorphic form and improving the consistency of the crystal size distribution. A small amount of the pure, desired diastereomeric salt crystal is added to a supersaturated solution to initiate nucleation.[3]
Q5: What should I do if my desired diastereomeric salt is the more soluble one?
A5: If the desired enantiomer forms the more soluble diastereomeric salt, you can crystallize out the less soluble, undesired diastereomer first. Then, the desired diastereomer can be isolated from the mother liquor. Alternatively, screening for a different resolving agent that inverts the relative solubilities of the diastereomeric salts is a viable strategy.[1]
Data Presentation
The following tables summarize the available physical and solubility data for this compound and general solubility information for similar compounds.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | (+)-Di-p-anisoyl-D-tartaric acid, D-DATA | [6][7] |
| CAS Number | 191605-10-4 (Anhydrous) | [6] |
| Molecular Formula | C₂₀H₁₈O₁₀ | [7] |
| Molecular Weight | 418.35 g/mol | [7] |
| Melting Point | 192-196 °C | [6] |
| Appearance | White to off-white powder/crystal | [6][7] |
| Optical Rotation | +160° to +166° (c=1, Ethanol) | [6] |
Table 2: General Solubility of Tartaric Acid Derivatives
| Compound Class | Solvent | Solubility | Reference |
| Di-p-anisoyl-D-tartaric acid | 20% Methanol | Soluble | [6] |
| Di-p-anisoyl-D-tartaric acid | Methanol | Soluble | [8] |
| Dibenzoyl-D-tartaric acid | Water | Slightly Soluble | [6] |
| Dibenzoyl-D-tartaric acid | Acetonitrile, Ethanol, Methanol | Slightly Soluble |
Experimental Protocols
The following are generalized protocols for the crystallization of diastereomeric salts of this compound. These should be optimized for each specific racemic amine.
Protocol 1: Cooling Crystallization
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) and this compound (0.5-1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature with stirring until a clear solution is obtained.[3]
-
Cooling: Gradually cool the solution to room temperature. For further crystallization, the solution can be cooled to a lower temperature (e.g., 0-5 °C). A slow cooling rate is recommended.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.[3]
-
Drying: Dry the crystals under vacuum.
-
Liberation of Amine: Dissolve the diastereomeric salt in water and add a base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent.[9]
Protocol 2: Anti-solvent Crystallization
-
Salt Formation: Dissolve the racemic amine and the resolving agent in a solvent in which both are highly soluble.
-
Anti-solvent Addition: Slowly add an anti-solvent (a solvent in which the desired diastereomeric salt has low solubility) to the solution with stirring until turbidity is observed.
-
Crystallization: Allow the mixture to stand at a controlled temperature to allow for crystal growth.
-
Isolation, Washing, and Drying: Follow steps 3-5 from Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 5. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di Para Anisoyl D Tartaric Acid, Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]
- 7. 191605-10-4 CAS MSDS (Di-p-anisoyl-D-tartaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Di-p-anisoyl-D-tartaric acid CAS#: 191605-10-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
common pitfalls in the application of chiral resolving agents like (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
Welcome to the technical support center for the chiral resolving agent (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-O,O'-Di-p-anisoyl-D-tartaric acid. This guide is designed to assist researchers, scientists, and drug development professionals in successfully applying this agent and troubleshooting common issues encountered during diastereomeric salt resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chiral resolving agent. It is an enantiomerically pure carboxylic acid used to separate racemic mixtures of basic compounds, such as amines and amino alcohols, into their individual enantiomers. The process involves the formation of diastereomeric salts, which have different physical properties and can be separated by techniques like fractional crystallization.
Q2: How does chiral resolution with this agent work?
A2: The fundamental principle is the reaction of a racemic base with the enantiomerically pure this compound. This acid-base reaction forms two diastereomeric salts. Since diastereomers are not mirror images of each other, they exhibit different physical properties, most importantly, different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize, allowing for its separation. The desired enantiomer can then be liberated from the isolated salt.
Q3: What makes this compound a good resolving agent?
A3: As a derivative of tartaric acid, its rigid structure can lead to well-defined crystal packing, which may result in high diastereoselectivity. The presence of the p-methoxybenzoyl groups can influence the solubility of the resulting diastereomeric salts and provide additional sites for intermolecular interactions, potentially enhancing the separation efficiency for specific substrates.
Q4: Can this resolving agent be used for any racemic base?
A4: While it is effective for a range of basic compounds, its success is highly substrate-dependent. The formation of easily separable, crystalline diastereomeric salts is not guaranteed for all racemic bases. Preliminary screening with small amounts of the racemic compound and the resolving agent is highly recommended to determine its suitability for a specific application.
Q5: I have obtained crystals, but the enantiomeric excess (ee) is low. What could be the reason?
A5: Low enantiomeric excess can result from several factors. One possibility is the co-crystallization of both diastereomeric salts. This can happen if the solubilities of the two salts are too similar in the chosen solvent system. Another reason could be the formation of a metastable cocrystal instead of a stable salt with a significant solubility difference. For instance, in the resolution of dl-valine with (+)-di-p-anisoyl-d-tartaric acid, the formation of a metastable cocrystal and a stable salt was observed.[1] It is also possible that the crystallization was allowed to proceed for too long, leading to the precipitation of the more soluble diastereomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the salts is too low.- The compound may have oiled out instead of crystallizing. | - Try a less polar solvent or a mixture of solvents to decrease solubility.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly. Seeding with a small crystal, if available, can induce crystallization.- If an oil forms, try to redissolve it by gentle heating and then cool it very slowly, or try a different solvent system. |
| Low yield of the desired diastereomeric salt | - A significant amount of the desired salt remains in the mother liquor.- The stoichiometry of the resolving agent is not optimal. | - Further cool the mother liquor to induce more crystallization, but be mindful of potentially precipitating the other diastereomer.- Optimize the molar ratio of the resolving agent to the racemic compound. Sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the yield and purity of the less soluble salt. |
| Poor filterability of the crystals | - The crystals are too small (fine needles or powder). | - Slow down the crystallization process by cooling the solution more gradually. - Consider a different solvent system that may promote the growth of larger crystals. |
| Inconsistent results between batches | - Minor variations in solvent purity, water content, or temperature profile. | - Ensure consistent solvent quality and control the water content, as it can significantly affect solubility. - Implement a precise and reproducible temperature control protocol for cooling and crystallization. |
| Difficulty in liberating the free base from the salt | - Incomplete neutralization of the resolving agent.- The free base is soluble in the aqueous layer. | - Ensure the pH is sufficiently basic (pH > 10) to fully deprotonate the amine. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the free base. |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is crucial for each specific substrate.
1. Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) with gentle heating.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt should precipitate.
-
For improved yield, the flask can be further cooled in an ice bath or refrigerator for a few hours or overnight.
3. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
4. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
5. Analysis:
-
Determine the enantiomeric excess (ee) of the product using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Quantitative Data
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₁₀ |
| Molecular Weight | 418.35 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 190 - 195 °C |
| Optical Rotation | [a]20D = +165° to +171° (c=1 in EtOH) |
| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) |
Note: Data sourced from supplier information. Values may vary slightly between batches.
Comparative Solubility of Diastereomeric Salts:
A critical factor for successful resolution is the difference in solubility between the two diastereomeric salts. The following table illustrates this concept with data from a study on the resolution of Finerenone using different tartaric acid derivatives. While not the exact resolving agent, it demonstrates the principle.
| Resolving Agent | Diastereomeric Salt Pair | Solubility Difference (mg/mL in ethanol-water) |
| D-DBTA | S/R-Fin-D-DBTA | 31.26 |
| D-DTTA | S/R-Fin-D-DTTA | 1.25 |
| D-DOTA | S/R-Fin-D-DOTA | 96.68 |
This table is for illustrative purposes to highlight the importance of solubility differences and is based on a study with different tartaric acid derivatives.[2]
Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for low enantiomeric excess in chiral resolution.
References
enhancing the stability of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid. The information aims to help enhance the stability of this compound during experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical reaction conditions?
A1: The primary degradation pathway for this compound is hydrolysis of the ester linkages. This can be catalyzed by both acidic and basic conditions, leading to the formation of p-anisic acid and tartaric acid. Oxidation is another potential degradation pathway, although the molecule is generally stable under normal conditions.[1][2] Forced degradation studies are recommended to identify all potential degradation products under specific stress conditions.[3][4][5][6][7]
Q2: What is the general thermal stability of this compound?
A2: this compound and similar aromatic esters of tartaric acid are generally stable at elevated temperatures, with thermal decomposition typically occurring at temperatures approaching 200°C. However, prolonged exposure to high temperatures, especially in the presence of moisture or reactive solvents, can accelerate degradation.
Q3: How can I monitor the stability of this compound in my reaction mixture?
A3: The most effective way to monitor the stability of the compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time.
Q4: Are there any known incompatible solvents or reagents?
A4: Yes, you should avoid strong acids, strong bases, and potent oxidizing agents, as these can promote the degradation of the compound.[1][2] Additionally, be cautious with solvents that may contain water, as this can lead to hydrolysis, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Purity Over Time | Hydrolysis: The presence of water, acid, or base in the reaction mixture is causing the ester bonds to break. | - Ensure all solvents and reagents are anhydrous.- Use buffered solutions to maintain a neutral pH if possible.- If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Oxidation: The compound may be sensitive to oxidation, especially in the presence of certain metals or oxidizing agents. | - Degas solvents to remove dissolved oxygen.- Use antioxidants if compatible with your reaction.- Avoid using reagents or equipment that could introduce metal contaminants. | |
| Formation of Insoluble Byproducts | Degradation Product Precipitation: The degradation products, such as p-anisic acid, may have lower solubility in the reaction solvent than the parent compound. | - Analyze the precipitate to confirm its identity (e.g., by NMR or LC-MS).- If the precipitate is a degradation product, this indicates significant instability. Re-evaluate the reaction conditions (pH, temperature, moisture content).- Consider using a different solvent system in which the degradation products are more soluble to prevent them from interfering with the reaction. |
| Inconsistent Reaction Outcomes | Variable Reagent Quality: The stability of this compound can be affected by impurities in other reagents or solvents. | - Use high-purity, anhydrous solvents and reagents.- Test the stability of the compound in the reaction mixture (without the other reactants) to isolate the source of instability. |
| Difficulty in Isolating the Pure Compound | Co-elution of Impurities: Standard purification methods may not effectively separate the desired compound from its degradation products. | - Develop a validated, stability-indicating HPLC method for purity analysis and purification.- Consider alternative purification techniques such as recrystallization or chiral chromatography. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6][7]
1. Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add 0.1 M hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with a suitable base, and analyze by HPLC.
2. Basic Hydrolysis:
-
Prepare a solution of the compound as in the acidic hydrolysis protocol.
-
Add 0.1 M sodium hydroxide.
-
Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
Withdraw samples, neutralize with a suitable acid, and analyze by HPLC.
3. Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period, protected from light.
-
Withdraw samples and analyze by HPLC.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 100°C) for a defined period.
-
Dissolve samples taken at different time points in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Run a control sample in parallel, protected from light.
-
Analyze samples at various time points by HPLC.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and its more non-polar degradation products. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at the λmax of this compound (around 258 nm). |
| Injection Volume | 10 µL |
Visualizations
References
- 1. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Recycling (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies for the efficient recycling of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a chiral resolving agent, following its use in the resolution of racemic mixtures. The protocols and advice provided herein are based on established methods for the recovery of similar tartaric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind recycling this compound?
A1: The recycling process is based on the differential solubility of the resolving agent and its salt form. The diastereomeric salt formed during resolution is treated with a base to liberate the resolved amine and convert the chiral acid into its water-soluble salt. The free amine is extracted with an organic solvent. Subsequently, the aqueous layer containing the salt of the resolving agent is acidified, causing the water-insoluble this compound to precipitate, allowing for its recovery by filtration.
Q2: What kind of recovery yields can I expect?
A2: With optimized protocols, it is possible to achieve high recovery yields for tartaric acid derivatives. Documented processes for similar compounds report recovery rates of over 90%, with some exceeding 95%.[1] The final yield will depend on the specific conditions of your experiment, such as the scale, solvents used, and the efficiency of the extraction and precipitation steps.
Q3: How many times can the resolving agent be recycled?
A3: With proper recovery and purification procedures, this compound can be recycled multiple times without a significant loss of performance.[1] It is crucial to ensure the high purity of the recovered material before reuse. Monitoring the chemical and optical purity after each recycling round is highly recommended.
Q4: How can I assess the purity of the recycled resolving agent?
A4: Several analytical techniques can be employed to determine the purity of the recovered this compound:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most effective method to determine the enantiomeric purity (ee%) of the recovered agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and identify any organic impurities.
-
Melting Point: A sharp melting point that is close to the literature value for the pure compound is a good indicator of high purity.
-
Polarimetry: Measurement of the specific rotation can confirm the optical purity of the recovered material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | - Incomplete precipitation of the resolving agent. - The resolving agent is partially soluble in the aqueous phase. - Inefficient extraction of the resolved amine. | - Ensure the pH of the aqueous solution is sufficiently low (typically pH 1-2) during the acidification step. - Add a co-solvent like 2-butanol during acidification to reduce the solubility of the resolving agent in the aqueous phase. - Perform multiple extractions of the resolved amine to ensure its complete removal. |
| Low Purity of Recovered Agent | - Contamination with the resolved amine. - Presence of inorganic salts. - Residual organic solvent. | - Ensure efficient extraction of the liberated amine after basification. - Thoroughly wash the precipitated resolving agent with cold deionized water to remove any inorganic salts. - Adequately dry the recovered resolving agent under vacuum to remove any residual solvents. |
| Oily Precipitate Instead of Crystalline Solid | - Presence of impurities that inhibit crystallization. - The temperature of the solution is too high during precipitation. | - Attempt to recrystallize the oily product from a suitable solvent system (e.g., ethanol/water, acetone/water). - Ensure the aqueous solution is sufficiently cooled in an ice bath before and during acidification. |
| Inconsistent Resolution Performance with Recycled Agent | - The recycled resolving agent has low enantiomeric purity. - Presence of chemical impurities that interfere with diastereomeric salt formation. | - Check the enantiomeric excess (ee%) of the recycled agent using chiral HPLC. If the ee% is low, the agent may need to be repurified or discarded. - Analyze the chemical purity of the recycled agent using NMR or other spectroscopic methods to identify any interfering impurities. |
Experimental Protocols
Protocol 1: General Procedure for the Recovery of this compound
This protocol is a general guideline and may require optimization based on the specific amine resolved and the solvents used in the resolution step.
1. Basification and Extraction of the Amine: a. The mother liquor from the resolution crystallization, containing the diastereomeric salt, is concentrated under reduced pressure to remove the organic solvent. b. The resulting residue is dissolved in water. c. A 2M aqueous solution of sodium hydroxide (NaOH) is added dropwise with stirring until the pH of the solution is >10. This neutralizes the resolving agent and liberates the free amine. d. The aqueous solution is transferred to a separatory funnel, and the liberated amine is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) (3 x volume of the aqueous phase). e. The organic layers are combined for subsequent recovery of the amine if desired.
2. Acidification and Precipitation of the Resolving Agent: a. The aqueous layer from the extraction, containing the sodium salt of this compound, is cooled in an ice bath. b. With vigorous stirring, a 2M aqueous solution of hydrochloric acid (HCl) is added dropwise until the pH of the solution is approximately 1-2. c. A white precipitate of this compound will form.
3. Isolation and Drying: a. The suspension is stirred in the ice bath for at least 30 minutes to ensure complete precipitation. b. The precipitate is collected by vacuum filtration through a Büchner funnel. c. The solid is washed with several portions of cold deionized water to remove any inorganic salts. d. The recovered this compound is dried under vacuum to a constant weight.
Quantitative Data Summary
The following table summarizes typical recovery yields for tartaric acid derivatives under various conditions, which can be used as a benchmark for the recycling of this compound.
| Resolving Agent | Conditions | Recovery Yield (%) | Reference |
| Di-p-toluoyl-D-tartaric acid | Acidification to pH 2.5-4.5 | >95 | [1] |
| Dibenzoyl-L-tartaric acid | Hydrolysis of anhydride | 97.2 | [2] |
| D-Tartaric acid | Acidification to pH 3.0 | 91 | [1] |
| Generic Tartaric Acid Derivative | Basification, extraction, acidification | >90 | Patent --INVALID-LINK-- |
Visualizations
Experimental Workflow for Recycling of the Chiral Resolving Agent
Caption: Workflow for the recovery and recycling of the chiral resolving agent.
Logical Relationship of Troubleshooting Scenarios
Caption: Troubleshooting logic for common issues in resolving agent recovery.
References
dealing with incomplete reactions in the synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete reactions during the synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid.
Troubleshooting Incomplete Reactions
An incomplete reaction in the synthesis of this compound from L-tartaric acid and 4-methoxybenzoyl chloride is a common issue. This guide provides a structured approach to troubleshooting and optimizing your reaction for a higher yield of the desired di-acylated product.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to have stalled, and I have a mixture of products. What are the likely components of this mixture?
A1: An incomplete reaction typically results in a mixture containing:
-
Starting Material: Unreacted L-tartaric acid.
-
Mono-acylated Product: (2S,3S)-2-((4-methoxybenzoyl)oxy)-3-hydroxysuccinic acid.
-
Desired Di-acylated Product: this compound.
-
Side Products: Anhydride intermediates, such as O,O'-di-p-anisoyl-tartaric anhydride, may also be present, especially under certain reaction conditions.[1][2]
Q2: How can I monitor the progress of my reaction to determine if it is truly incomplete?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials (L-tartaric acid and 4-methoxybenzoyl chloride) on a silica gel plate. A suitable eluent system would be a polar mixture, such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and produce sharper spots. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the di-acylated product indicate the reaction is proceeding. Multiple product spots suggest an incomplete reaction or the formation of side products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1][2]
Q3: What are the most critical parameters influencing the completion of the acylation reaction?
A3: Several factors can significantly impact the reaction outcome:
-
Stoichiometry: An insufficient amount of the acylating agent (4-methoxybenzoyl chloride) is a primary cause of incomplete reactions.
-
Reaction Temperature: The temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition or unwanted side reactions.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred.
-
Presence of a Catalyst/Base: A base is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.
-
Moisture: The presence of water can hydrolyze the 4-methoxybenzoyl chloride, reducing its effective concentration and leading to lower yields.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic guide to address incomplete reactions.
Problem: Low yield of the desired di-acylated product with significant starting material remaining.
Cause 1: Insufficient Acylating Agent
-
Solution: Ensure you are using a sufficient excess of 4-methoxybenzoyl chloride. A molar ratio of at least 2.2 to 2.5 equivalents of the acylating agent to 1 equivalent of L-tartaric acid is recommended to drive the reaction to completion.
Cause 2: Inadequate Reaction Time or Temperature
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC every 1-2 hours to track the consumption of the starting material and the formation of the product. If the reaction is sluggish at a lower temperature, gradually increase the heat. Refluxing in a suitable solvent is often necessary.[1]
Cause 3: Inappropriate Solvent
-
Solution: The choice of solvent can influence the reaction rate and product distribution.[1][2] Consider switching to a different polar aprotic solvent. Dioxane and acetonitrile have been shown to be effective for similar acylations of tartaric acid.[1][2]
| Solvent | Observation | Recommendation |
| Toluene | May favor the formation of anhydride byproducts.[1][2] | Less ideal for this synthesis. |
| Acetonitrile | Moderate yields of the desired product.[1][2] | A viable option. |
| Dioxane | Can provide good yields of the acylated product.[1][2] | A recommended solvent to try. |
| Pyridine | Can act as both a solvent and a base. | A good choice as it will also neutralize the HCl produced. |
Cause 4: Absence or Inefficiency of a Base
-
Solution: The reaction generates HCl, which can protonate the hydroxyl groups of tartaric acid, deactivating them towards further acylation. The use of a tertiary amine base, such as pyridine or triethylamine, is crucial to neutralize the HCl and drive the reaction forward. Pyridine can often be used as the solvent itself.
Problem: Formation of significant amounts of mono-acylated product.
Cause 1: Stoichiometry
-
Solution: This is a strong indicator of an insufficient amount of 4-methoxybenzoyl chloride. Increase the equivalents of the acylating agent as described above.
Cause 2: Poor Solubility of Intermediates
-
Solution: The mono-acylated intermediate may have different solubility properties. Ensure vigorous stirring and a sufficient volume of solvent to maintain a homogeneous reaction mixture.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete reactions in this synthesis.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the acylation of unprotected tartaric acid.[1][2] Optimization may be required.
Materials:
-
L-Tartaric acid
-
4-Methoxybenzoyl chloride
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of L-tartaric acid (1.0 eq) in anhydrous pyridine (10-15 mL per gram of tartaric acid) at 0 °C, add 4-methoxybenzoyl chloride (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 7:3 v/v) with 1% acetic acid.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
Procedure:
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on the TLC plate alongside spots of the starting materials.
-
Develop the plate in the mobile phase.
-
Visualize the spots and compare the Rf values to assess the progress of the reaction.
| Compound | Typical Rf Value (Illustrative) |
| L-Tartaric Acid | ~0.1 |
| 4-Methoxybenzoyl Chloride | ~0.8 |
| Mono-acylated Product | ~0.4 |
| Di-acylated Product | ~0.6 |
Note: Rf values are highly dependent on the exact TLC conditions and should be determined experimentally.
By following this guide, researchers can effectively troubleshoot incomplete reactions and optimize the synthesis of this compound for improved yields and purity.
References
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid and its Alternatives
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The choice of a chiral resolving agent is paramount, directly influencing the efficiency, yield, and economic viability of obtaining a single, desired enantiomer. This guide provides a comprehensive comparison of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a derivative of tartaric acid, with other commonly employed chiral resolving agents for amines. The comparison is supported by experimental data, detailed methodologies, and visual aids to assist researchers, scientists, and drug development professionals in making informed decisions.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the industrial-scale resolution of racemic amines and acids is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, while the more soluble diastereomer remains in the mother liquor. Subsequent treatment of the isolated salt with an acid or base liberates the enantiomerically pure compound and allows for the recovery of the resolving agent.
Performance Comparison of Chiral Resolving Agents
Table 1: Performance of this compound (O,O'-Di-p-anisoyl-D-tartaric acid)
| Racemic Amine | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diphenyl-substituted N-Methyl-piperazine derivative | THF/H₂O (80/20) | 1:0.35 | 37 | 98 (after recrystallization) | [1] |
Table 2: Performance of O,O'-Dibenzoyl-L-tartaric Acid
| Racemic Amine | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (2-methoxynaphth-1-yl)benzylamine | Not Specified | Not Specified | Not Specified | Not Specified | |
| Aminooxirane derivatives | Ethyl Acetate | 1:0.5 or 1:1 | Variable | Up to 99 | [2] |
Table 3: Performance of Tartaric Acid
| Racemic Amine | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| α-Methylbenzylamine | Methanol | 1:1 | Not Specified | Not Specified | [1] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Not Specified | Not Specified | >85 (typical) | >85 (routinely) | [1][3] |
| (S)-Amlodipine | DMSO | Not Specified | 48.8 ± 2.4 | 90.7 ± 1.4 | [1] |
| N-methylamphetamine | Water/Benzene | 1:0.5 | 98 (L-isomer) | Not Specified | [4] |
Table 4: Performance of Mandelic Acid
| Racemic Amine | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-phenylethylamine | Methanol | Not Specified | 78-90 | 72-85 (one cycle) | [5] |
| α-phenylethylamine | Not Specified | Not Specified | 75-85 | >95 | [6] |
Table 5: Performance of Camphorsulfonic Acid
| Racemic Amine | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diethanolamine derivative | Acetone | 1:1 | 70 | >99 | [7] |
| 3-amino-diazepin-2-one | Isopropyl acetate/Acetonitrile | 1:0.86 | Not Specified | >99.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible resolution of racemic mixtures. The following are representative protocols for the chiral resolution of a primary amine using different classes of acidic resolving agents.
Protocol 1: Resolution of a Racemic Amine with this compound or other Tartaric Acid Derivatives
Materials:
-
Racemic amine
-
This compound (or another tartaric acid derivative)
-
Suitable solvent (e.g., methanol, ethanol, THF/water mixture)
-
Base solution (e.g., 2M NaOH)
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In separate flasks, dissolve the racemic amine (1 equivalent) and the chiral resolving agent (0.5-1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be further cooled in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add the base solution dropwise until the salt is fully dissolved and the solution is basic.
-
Extraction and Purification: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC, GC, or polarimetry.
Protocol 2: Resolution of a Racemic Amine with Mandelic Acid
Materials:
-
Racemic amine
-
(R)- or (S)-Mandelic acid
-
Suitable solvent (e.g., ethyl acetate, methanol)
-
Base solution (e.g., 2M NaOH)
-
Organic extraction solvent (e.g., dichloromethane)
Procedure:
-
Dissolution: Dissolve the racemic amine (1 equivalent) in a suitable solvent. In a separate flask, dissolve the chiral mandelic acid (0.5-1.0 equivalent) in the same solvent.
-
Salt Formation and Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will preferentially precipitate.
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of the cold solvent.
-
Liberation of the Amine: Suspend the isolated salt in water and add a base to liberate the free amine.
-
Extraction and Purification: Extract the amine with an organic solvent, dry the organic layer, and evaporate the solvent.
-
Analysis: Determine the enantiomeric excess of the product.
Protocol 3: Resolution of a Racemic Amine with Camphorsulfonic Acid
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid or (1R)-(-)-10-Camphorsulfonic acid
-
Suitable solvent (e.g., acetone, isopropyl acetate)
-
Base solution (e.g., aqueous ammonia)
-
Organic extraction solvent (e.g., chloroform)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1 equivalent) and camphorsulfonic acid (1 equivalent) in the chosen solvent, heating if necessary to achieve dissolution.
-
Crystallization: Stir the solution at room temperature to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration.
-
Liberation of the Enantiomer: Treat the collected crystals with a base to neutralize the sulfonic acid and liberate the free amine.
-
Extraction and Purification: Extract the amine with an organic solvent, followed by washing, drying, and solvent evaporation.
-
Analysis: Determine the enantiomeric excess of the resolved amine.
Visualizing the Process
To better understand the workflow and decision-making process in chiral resolution, the following diagrams are provided.
Caption: General experimental workflow for chiral resolution by diastereomeric salt formation.
Caption: Logical workflow for selecting an appropriate chiral resolving agent.
Conclusion
The selection of an effective chiral resolving agent is a nuanced process that often requires empirical investigation. This compound, as a derivative of the versatile and readily available tartaric acid, presents a powerful option, particularly for achieving high enantiomeric excess. Its performance, along with that of other tartaric acid derivatives like O,O'-dibenzoyl-L-tartaric acid, is well-documented for a range of amines.
Alternative resolving agents such as mandelic acid and camphorsulfonic acid also demonstrate high efficacy and offer different structural motifs that may be advantageous for specific substrates. The choice between these agents will ultimately depend on the specific racemic mixture, cost considerations, and the desired purity of the final product. A preliminary screening of a diverse set of resolving agents and solvents remains the most effective strategy for identifying the optimal conditions for a successful chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. rsc.org [rsc.org]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of Analytical Methods for Chiral Amines: Featuring (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of enantiomers is a critical aspect of ensuring the safety and efficacy of chiral drug substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative analysis of a novel indirect chiral separation method using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid as a chiral derivatizing agent, benchmarked against established direct and alternative indirect methods. The performance of each method is objectively compared, supported by representative experimental data and detailed protocols to aid in method selection and validation.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, providing assurance of its accuracy, precision, and reliability.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines to present a comprehensive overview of method validation for chiral analysis.[2]
Comparison of Chiral HPLC Methods for a Racemic Amine Drug
This guide evaluates three distinct HPLC-based methods for the enantiomeric separation and quantification of a model racemic primary amine drug, "Racemamine."
-
Method 1: Pre-column Derivatization with this compound. This indirect method involves reacting the racemic amine with the enantiomerically pure this compound to form diastereomeric amide derivatives. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral C18 column.[3]
-
Method 2: Direct Separation on a Chiral Stationary Phase (CSP). This direct method utilizes a specialized HPLC column with a chiral selector immobilized on the stationary phase (e.g., a polysaccharide-based column like Chiralpak® AD-H). This approach separates the enantiomers directly without the need for derivatization.[4][5]
-
Method 3: Pre-column Derivatization with Marfey's Reagent. This is another indirect method employing a well-established chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), to form highly chromophoric diastereomers, enabling sensitive detection.[1]
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the key performance characteristics of the three methods, based on typical validation data for chiral HPLC analyses.
Table 1: Comparison of Method Principles and Key Features
| Feature | Method 1: this compound Derivatization | Method 2: Direct Chiral HPLC (CSP) | Method 3: Marfey's Reagent Derivatization |
| Principle | Indirect; forms diastereomeric amides | Direct; enantioselective interactions with CSP | Indirect; forms diastereomeric amino acid derivatives |
| HPLC Column | Standard Achiral (e.g., C18) | Chiral Stationary Phase (e.g., Polysaccharide-based) | Standard Achiral (e.g., C18) |
| Sample Prep | Derivatization step required | Minimal (dissolution) | Derivatization step required |
| Method Dev. | Optimization of derivatization and chromatography | Screening of multiple CSPs and mobile phases | Optimization of derivatization and chromatography |
| Sensitivity | Moderate (UV detection) | Analyte-dependent | High (strong chromophore) |
| Cost | Lower column cost, reagent cost | Higher column cost | Reagent cost |
Table 2: Summary of Validation Parameters (Hypothetical Data)
| Validation Parameter | Method 1: this compound Derivatization | Method 2: Direct Chiral HPLC (CSP) | Method 3: Marfey's Reagent Derivatization |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.9995 |
| Range | 0.1 - 2.0 µg/mL | 0.1 - 2.0 µg/mL | 0.05 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | 99.5% - 101.0% |
| Precision (%RSD) | < 1.5% | < 1.2% | < 1.0% |
| LOD | 0.03 µg/mL | 0.04 µg/mL | 0.01 µg/mL |
| LOQ | 0.1 µg/mL | 0.1 µg/mL | 0.05 µg/mL |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
| Robustness | Robust to minor changes in pH and mobile phase composition | Sensitive to changes in mobile phase and temperature | Robust to minor changes in pH and mobile phase composition |
Experimental Protocols
Method 1: Protocol for Derivatization and Analysis using this compound
1. Derivatization Procedure:
-
Reagents:
-
This compound
-
Racemamine drug substance
-
N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Acetonitrile (ACN), HPLC grade
-
-
Procedure:
-
Prepare a 1.0 mg/mL solution of Racemamine in ACN.
-
In a 2 mL vial, add 100 µL of the Racemamine solution.
-
Add 120 µL of a 1.2 mg/mL solution of this compound in ACN (slight molar excess).
-
Add 50 µL of a 2.5 mg/mL solution of DCC in ACN.
-
Add 20 µL of a 0.5 mg/mL solution of DMAP in ACN.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Filter the solution through a 0.45 µm syringe filter to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with mobile phase to the desired concentration for HPLC analysis.
-
2. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic acid in Water and Acetonitrile (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Validation Protocol Summary:
-
Specificity: Analyze blank (diluent), individual enantiomers, racemic mixture, and derivatized samples to ensure no interference at the retention times of the diastereomers.
-
Linearity: Prepare a series of at least five concentrations of the derivatized unwanted enantiomer spiked into the main enantiomer. Plot peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking known amounts of the unwanted enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) into the main enantiomer. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of the unwanted enantiomer at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for all results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[6]
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on resolution and quantification.[7]
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Derivatization of a racemic amine with the chiral agent.
Caption: General workflow for analytical method validation.
Conclusion
The choice of an analytical method for chiral separation depends on various factors, including the nature of the analyte, required sensitivity, available equipment, and cost considerations.
-
Method 1 (Novel Derivatization): The proposed method using This compound presents a viable indirect approach. It leverages cost-effective achiral columns and demonstrates good theoretical performance. Its primary drawback is the additional sample preparation step, which can introduce variability if not carefully controlled.
-
Method 2 (Direct CSP): This method is often preferred for its simplicity, as it eliminates the need for derivatization, reducing sample preparation time and potential sources of error.[8] However, method development can be more empirical, requiring screening of various expensive chiral columns and mobile phases to find optimal conditions.[4]
-
Method 3 (Marfey's Reagent): This established indirect method offers the significant advantage of high sensitivity due to the strong chromophore in the reagent. This makes it particularly suitable for trace-level analysis of the undesired enantiomer.
Ultimately, the selection of the most appropriate method requires a thorough evaluation of the specific analytical needs. This guide provides the framework and comparative data to assist researchers in making an informed decision and in designing a robust validation strategy for their chosen method.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral Resolving Agents: (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid vs. Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a pivotal process in the pharmaceutical and fine chemical industries. The distinct pharmacological and toxicological profiles of enantiomers often necessitate their separation to ensure the safety and efficacy of a drug product. Diastereomeric salt formation is a classical and industrially scalable method for achieving this separation. This guide provides an objective comparison between the naturally occurring and cost-effective tartaric acid and one of its synthetic derivatives, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, as chiral resolving agents.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation relies on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (a chiral acid in this case). This acid-base reaction yields a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomer through fractional crystallization. Subsequently, the optically pure enantiomer can be liberated from the isolated diastereomeric salt.
Comparative Overview of Resolving Agents
While both tartaric acid and its derivatives can effect chiral resolution, their performance is highly dependent on the specific substrate and the crystallization conditions. The introduction of aromatic acyl groups, such as the 4-methoxybenzoyl group, onto the tartaric acid backbone can significantly enhance its resolving capabilities. These bulky groups can lead to more defined crystal packing and amplify the solubility differences between the diastereomeric salts, often resulting in higher enantiomeric excess (e.e.) of the resolved product.
Below is a summary of the physical properties of L-(+)-tartaric acid and this compound.
| Feature | L-(+)-Tartaric Acid | This compound |
| Synonyms | (2R,3R)-2,3-Dihydroxysuccinic acid | (+)-Di-p-anisoyl-D-tartaric acid, (S,S)-Di-p-anisoyltartaric acid |
| Molecular Formula | C₄H₆O₆ | C₂₀H₁₈O₁₀ |
| Molecular Weight | 150.09 g/mol | 418.35 g/mol [1] |
| Appearance | White crystalline powder | White solid / Crystal - Powder[2][3] |
| Melting Point | 171-174 °C | ~186 °C[1] |
| Acidity (pKa1) | ~2.98 | ~1.48[1] |
| Availability | Abundant natural product | Commercially available synthetic derivative |
Performance Comparison: Experimental Data
Direct, head-to-head comparative studies for this compound against tartaric acid for the same racemic compound are not extensively documented in publicly available literature. However, studies comparing tartaric acid with other acylated derivatives provide strong evidence that derivatization significantly enhances resolution efficiency. The choice of a resolving agent often remains empirical, and screening of several candidates is common practice to achieve optimal results.
The following table summarizes experimental data from various studies on the resolution of racemic compounds using tartaric acid and its derivatives.
| Racemic Substrate | Resolving Agent | Molar Ratio (Substrate:Agent) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Amlodipine | d-Tartaric acid | Not Specified | DMSO | 48.8 | 90.7 | [4] |
| N-methylamphetamine | 2R,3R-Tartaric acid (TA) | 4:1 | Supercritical CO₂ | Not specified | < 5 | [5] |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 4:1 | Supercritical CO₂ | Not specified | 82.5 | [5] |
| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 4:1 | Supercritical CO₂ | Not specified | 57.9 | [5] |
| Finerenone | D-Dibenzoyl tartaric acid (D-DBTA) | Not Specified | Ethanol-water | Not specified | ~10% lower than D-DOTA | [6] |
| Finerenone | D-Ditoluoyl tartaric acid (D-DTTA) | Not Specified | Ethanol-water | Not specified | ~10% lower than D-DOTA | [6] |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Not Specified | Ethanol-water | Not specified | High | [6] |
| dl-Valine | (+)-Di-p-anisoyl-d-tartaric acid | Not Specified | Not Specified | Not specified | Successful resolution reported | [4] |
The data clearly indicates that for N-methylamphetamine, the acylated derivatives of tartaric acid (DBTA and DPTTA) are significantly more effective resolving agents than tartaric acid itself, which was found to be "practically unsuitable"[5]. This trend suggests that this compound, with its bulky aromatic groups, would likely offer superior performance over unsubstituted tartaric acid for many racemic bases. The study on Finerenone further underscores that subtle changes in the acyl group of the tartaric acid derivative can have a significant impact on the resolution efficiency[6].
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic amine using a tartaric acid-based resolving agent. Optimization of solvent, temperature, stoichiometry, and crystallization time is typically required for each specific substrate.
Diastereomeric Salt Formation
-
Dissolution of the Racemic Amine: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in an Erlenmeyer flask. Gentle heating may be applied to facilitate dissolution.
-
Dissolution of the Resolving Agent: In a separate flask, dissolve the chiral resolving agent (this compound or tartaric acid, typically 0.5 to 1.0 equivalent) in the same solvent, again with gentle heating if necessary.
-
Mixing: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature. The reaction is often exothermic.
Fractional Crystallization
-
Crystallization: Allow the mixture to cool slowly to room temperature with continuous stirring. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath or refrigerator for a period of time (e.g., 1-2 hours). Inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal may be beneficial.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add a base (e.g., 2 M NaOH or aqueous ammonia) dropwise until the solution is basic (pH > 10). This neutralizes the resolving agent and liberates the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether) multiple times (typically three).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Analysis
Determine the yield and the enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.
Mandatory Visualizations
Caption: Chemical structures of L-(+)-Tartaric Acid and its derivative.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion and Recommendations
The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in the development of enantiomerically pure compounds.
-
Tartaric Acid serves as a cost-effective, readily available, and widely documented resolving agent. It is an excellent starting point for the resolution of novel racemic bases.
-
This compound , as a derivative of tartaric acid, is likely to offer significantly enhanced resolution performance. The presence of bulky aromatic groups can lead to better-defined crystal packing and greater differentiation in the solubilities of the diastereomeric salts. Experimental evidence from similar acylated tartaric acid derivatives strongly suggests that these modified agents can achieve higher enantiomeric excesses compared to the parent tartaric acid[5].
For drug development professionals, it is recommended to screen both tartaric acid and a selection of its derivatives, such as the di-benzoyl, di-p-toluoyl, and di-p-anisoyl variants, to identify the optimal resolving agent for a specific racemic compound. While the initial cost of the derivative is higher, the potential for improved efficiency, higher yields of the desired enantiomer, and greater optical purity can offer significant advantages in the long run, particularly in large-scale production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to Dibenzoyltartaric Acid and Di-p-anisoyltartaric Acid as Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a cornerstone of stereoselective synthesis, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer. Among the plethora of techniques available, classical resolution by the formation of diastereomeric salts remains a widely employed, cost-effective, and scalable method.[1] This guide provides a detailed comparative analysis of two commonly used tartaric acid derivatives as chiral resolving agents: dibenzoyltartaric acid and di-p-anisoyltartaric acid.
The fundamental principle of chiral resolution with these agents lies in their ability to react with a racemic mixture, typically of amines, to form a pair of diastereomeric salts.[2] Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities in a given solvent system.[2] This disparity allows for their separation through fractional crystallization.[2]
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of the resolving agent is crucial for designing an effective resolution process. The table below summarizes the key properties of dibenzoyltartaric acid and di-p-anisoyltartaric acid.
| Property | Dibenzoyltartaric Acid | Di-p-anisoyltartaric Acid |
| Molecular Formula | C₁₈H₁₄O₈[3] | C₂₀H₁₈O₁₀[4] |
| Molecular Weight | 358.3 g/mol [5] | 418.35 g/mol [4] |
| Appearance | White to off-white crystalline powder[3][6] | White to off-white powder[4] |
| Melting Point | 152-155 °C[7] | 186 °C |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone.[6][8] | Limited solubility in water; soluble in organic solvents such as ethanol and acetone.[1] |
| Optical Rotation | [α]20/D -116° (c=1, EtOH) for L-enantiomer[7] | [α]D20 = -162 to -171° (c=1 in EtOH) for L-enantiomer[4] |
The key structural difference between the two resolving agents is the presence of para-methoxy groups on the benzoyl rings of di-p-anisoyltartaric acid. These electron-donating methoxy groups can enhance hydrogen-bonding capacity, which may improve the resolution of polar substrates.[9]
Performance in Chiral Resolution: An Illustrative Comparison
| Resolving Agent | Diastereomeric Salt Solubility Difference (mg/mL) | Enantiomeric Excess (ee) |
| Dibenzoyl-D-tartaric acid (D-DBTA) | 31.26 | Not explicitly stated, but lower than D-DOTA |
| Di-p-toluoyl-D-tartaric acid (D-DTTA) | 1.25 | Not explicitly stated, but lower than D-DOTA |
| Di-o-toluoyl-D-tartaric acid (D-DOTA) | 96.68 | ~10% higher than D-DBTA and D-DTTA |
Data from the resolution of Finerenone in an ethanol-water system.[10]
This data highlights that subtle structural changes in the resolving agent can significantly impact the solubility difference of the diastereomeric salts and, consequently, the efficiency of the chiral resolution.[10] The choice of resolving agent is therefore highly substrate-dependent and often requires empirical screening to identify the optimal agent and conditions for a specific separation.
Experimental Protocols
The following sections detail the synthesis of the resolving agents and a general protocol for their use in the chiral resolution of amines.
Synthesis of Resolving Agents
Both dibenzoyltartaric acid and di-p-anisoyltartaric acid are typically synthesized by the esterification of tartaric acid with the corresponding acyl chloride.
Synthesis of Dibenzoyltartaric Acid
A common method involves the reaction of tartaric acid with benzoyl chloride.[10][11] In one approach, D-tartaric acid and benzoyl chloride are reacted in the presence of a copper sulfate catalyst with toluene as the solvent to produce D-dibenzoyl tartaric acid anhydride.[10] This anhydride is then hydrolyzed with water to yield D-dibenzoyltartaric acid.[10]
Synthesis of Di-p-anisoyltartaric Acid
The synthesis of di-p-anisoyltartaric acid follows a similar principle, reacting tartaric acid with p-anisoyl chloride.[9] The presence of a base like pyridine can be used to catalyze the reaction and neutralize the HCl byproduct.[9]
Caption: Synthesis pathways for dibenzoyltartaric acid and di-p-anisoyltartaric acid.
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework for the chiral resolution of a racemic amine using either dibenzoyltartaric acid or di-p-anisoyltartaric acid. Optimization of the solvent, stoichiometry, and crystallization conditions is typically necessary for each specific substrate.[12]
-
Dissolution: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol) with gentle heating.[12]
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, also with gentle heating.[12]
-
Diastereomeric Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.[12]
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be employed to maximize the yield.[12]
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration, washing with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) until the solution is basic. This neutralizes the resolving agent and liberates the free amine.
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Caption: General workflow for the chiral resolution of a racemic amine.
Conclusion
Both dibenzoyltartaric acid and di-p-anisoyltartaric acid are powerful and effective chiral resolving agents for the separation of racemic mixtures, particularly amines. The choice between them is often not straightforward and depends heavily on the specific substrate being resolved. While dibenzoyltartaric acid is a well-established and widely used resolving agent, the methoxy groups in di-p-anisoyltartaric acid may offer advantages for the resolution of certain polar compounds due to enhanced hydrogen-bonding capabilities. Ultimately, an empirical approach involving the screening of different resolving agents and crystallization conditions is often the most effective strategy for developing a successful and efficient chiral resolution process.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. US3028430A - Process for the production of optically active isomers of amphetamine - Google Patents [patents.google.com]
- 5. Solvent-free optical resolution of N-methylamphetamine by distillation after partial diastereoisomeric salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Determination of Enantiomeric Purity Using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug can be exclusive to a single enantiomer. This guide provides a comprehensive comparison of methodologies for determining enantiomeric excess (ee), with a focus on the application of the chiral derivatizing agent (CDA) (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyltartaric acid. We present a comparative analysis with alternative techniques, supported by experimental protocols and data to facilitate informed decisions in your analytical workflow.
Principle of Chiral Derivatization with this compound
Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct differentiation by techniques like standard Nuclear Magnetic Resonance (NMR) spectroscopy impossible. The use of a chiral derivatizing agent (CDA) circumvents this limitation.[1]
This compound is an enantiomerically pure carboxylic acid that reacts with chiral alcohols and amines to form diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical and spectroscopic properties. In an NMR spectrum, the corresponding protons in the two diastereomers will resonate at different chemical shifts, allowing for their individual quantification. The ratio of the integrated signals of these distinct protons directly corresponds to the enantiomeric ratio of the original analyte.
Comparison of Analytical Methods
The determination of enantiomeric excess can be achieved through various analytical techniques, each with its own advantages and limitations. The primary methods include NMR spectroscopy with chiral auxiliaries and chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | ¹H NMR with this compound | Chiral HPLC |
| Principle | Formation of diastereomers with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase. |
| Sample Preparation | Derivatization reaction required. | Direct injection of the analyte solution. |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz). | HPLC system with a chiral column and a suitable detector (e.g., UV). |
| Analysis Time | 5-15 minutes per sample (post-derivatization). | 15-60 minutes per sample.[2] |
| Sample Throughput | Higher, suitable for rapid screening. | Lower, method development can be time-consuming.[2] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample). | High (>10 mL of mobile phase per sample). |
| Sensitivity | Generally lower than HPLC. | High, capable of detecting trace enantiomeric impurities. |
| Method Development | Relatively straightforward derivatization. | Can be complex, requiring screening of columns and mobile phases. |
| Data Interpretation | Integration of well-resolved peaks. | Integration of peak areas from the chromatogram. |
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results. Below are representative protocols for determining the enantiomeric purity of a chiral amine using both ¹H NMR with this compound and chiral HPLC.
Protocol 1: ¹H NMR Spectroscopy with this compound
This protocol describes the derivatization of a chiral primary amine with this compound for the determination of enantiomeric excess by ¹H NMR.
Materials:
-
Chiral primary amine (racemic or enantiomerically enriched)
-
This compound
-
Coupling agent (e.g., DCC or EDC)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Derivatization: In a small vial, dissolve the chiral primary amine (1.0 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add the coupling agent (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The crude diastereomeric amide mixture can often be analyzed directly. If necessary, purify the mixture by flash column chromatography to remove any unreacted starting materials or byproducts.
-
NMR Sample Preparation: Dissolve an accurately weighed amount of the diastereomeric amide mixture in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. Integrate the corresponding peaks for each diastereomer. The enantiomeric excess (ee) is calculated using the following formula:
ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the determination of enantiomeric excess of a chiral amine using chiral HPLC. Method development will be required to select the appropriate chiral stationary phase and mobile phase for a specific analyte.
Materials:
-
Chiral primary amine (racemic standard and sample)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
HPLC system equipped with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based)
Procedure:
-
Method Development:
-
Select a suitable chiral stationary phase (CSP) based on the structure of the analyte.
-
Optimize the mobile phase composition (e.g., varying the ratio of hexane and isopropanol) to achieve baseline separation of the enantiomers.
-
Optimize other parameters such as flow rate and column temperature.
-
-
Sample Preparation: Prepare a stock solution of the racemic standard of the chiral amine in the mobile phase. Prepare a solution of the unknown sample at a similar concentration.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm resolution.
-
Inject the unknown sample.
-
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks in the chromatogram of the unknown sample. Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| x 100
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining enantiomeric excess using both techniques.
Caption: General experimental workflows for ee determination.
Logical Comparison of Methodologies
The selection of an appropriate method for determining enantiomeric purity involves a trade-off between several factors. The following diagram illustrates the logical considerations when choosing between NMR with a chiral derivatizing agent and chiral HPLC.
Caption: Decision tree for selecting an ee determination method.
Conclusion
Both ¹H NMR spectroscopy using this compound as a chiral derivatizing agent and chiral HPLC are robust and reliable methods for the determination of enantiomeric purity. The choice between the two techniques depends on the specific analytical requirements, including the need for high throughput, sensitivity, and the time available for method development. For rapid screening of multiple samples where high sensitivity is not the primary concern, NMR with a CDA offers a significant advantage in terms of speed and reduced solvent consumption. Conversely, when high accuracy and the ability to detect trace enantiomeric impurities are critical, chiral HPLC remains the gold standard. By understanding the principles and practical considerations of each method, researchers can confidently select the most appropriate technique to ensure the stereochemical integrity of their chiral compounds.
References
A Comparative Guide to the Chiral Resolution of Amines: Evaluating (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. The choice of a chiral resolving agent can significantly impact the yield, enantiomeric excess (e.e.), and overall efficiency of the resolution process. This guide provides an objective comparison of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as O,O'-Di-p-anisoyl-D-tartaric acid, with other commonly used resolving agents for the separation of racemic amines.
The primary method for chiral resolution using agents like this compound is the formation of diastereomeric salts. This technique relies on the differential solubility of the salts formed between the chiral resolving agent and each enantiomer of the racemic amine. The less soluble diastereomer crystallizes preferentially, allowing for its separation from the more soluble one. Subsequent treatment of the isolated diastereomeric salt liberates the desired enantiomerically enriched amine.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is highly dependent on the specific amine being resolved, the solvent system used, and the crystallization conditions. The following tables summarize available quantitative data for the resolution of various amines using this compound and other common resolving agents.
Table 1: Chiral Resolution of MDL 100907
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Notes |
| bis-(-)-p-anisoyl tartaric acid | Butanone | 35 | 99 | After one recrystallization. Initial e.e. was 88%. |
Table 2: Chiral Resolution of 1-Phenylethylamine
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Notes |
| (+)-Tartaric Acid | Methanol | 55 | 69 (Optical Purity) |
Table 3: Chiral Resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Notes |
| (+)-Tartaric Acid | Methanol | 80-90 | >85 | Routinely achieved. |
Table 4: Chiral Resolution of Methamphetamine
| Resolving Agent | Method | Yield (%) | Enantiomeric Excess (e.e.) (%) | Notes |
| O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Supercritical Fluid Extraction | 45 (Extract), 42 (Raffinate) | 83 (Extract), 82 (Raffinate) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
General Protocol for Chiral Resolution of an Amine via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent, such as this compound, in the same or a miscible solvent. The choice of solvent is critical and often requires screening to find the optimal conditions for diastereomeric salt crystallization. Common solvents include alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone, butanone).
-
Crystallization: Combine the two solutions. The diastereomeric salt of one enantiomer should precipitate out of the solution upon standing at room temperature or upon cooling. The crystallization process can be initiated or enhanced by seeding with a small crystal of the desired diastereomeric salt.
-
Isolation of Diastereomeric Salt: The precipitated salt is collected by filtration and washed with a small amount of the cold solvent to remove impurities.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the acidic resolving agent and liberate the free amine.
-
Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically enriched amine.
-
Determination of Yield and Enantiomeric Excess: The chemical yield is calculated based on the amount of resolved amine obtained. The enantiomeric excess is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams have been generated using Graphviz.
literature review of the applications of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a cornerstone of stereoselective synthesis and drug development. (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a derivative of tartaric acid, stands as a key chiral resolving agent. This guide provides an objective comparison of its performance with other tartaric acid derivatives, supported by experimental data, to facilitate the selection of the optimal agent for specific applications.
This compound, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a powerful tool in the resolution of racemic mixtures, particularly for amines and amino alcohols.[1][2] Its efficacy, along with other tartaric acid derivatives, lies in the formation of diastereomeric salts with distinct physical properties, enabling their separation through methods like fractional crystallization.[3][4]
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental mechanism involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This acid-base reaction yields a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different solubilities in a given solvent, allowing for the selective crystallization of the less soluble salt. The crystallized salt is then isolated, and the desired enantiomer is liberated by treatment with a base.[3][5]
Performance Comparison of Tartaric Acid Derivatives
The selection of a chiral resolving agent is often empirical and depends on the specific substrate and desired outcomes. The following tables summarize the performance of various tartaric acid derivatives in the resolution of different racemic compounds.
| Racemic Compound | Resolving Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Diphenyl-substituted N-Methyl-piperazine derivative | di-p-anisoyl-d-tartaric acid | 37 | 98 (after recrystallization) | [6] |
| Racemic N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Not Specified | 82.5 | [7] |
| Racemic N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Not Specified | 57.9 | [7] |
| (±)-Tramadol | D-(+)-Di-p-toluoyl-tartaric acid (DPTTA) | 85 | >99 | [7] |
| (±)-Tramadol | L-(-)-Di-p-toluoyl-tartaric acid (DPTTA) | 78 | >99 | [7] |
Key Observations:
-
High Enantiomeric Excess: Tartaric acid derivatives, including di-p-anisoyl-d-tartaric acid, consistently achieve high enantiomeric excess, often exceeding 98% after recrystallization.[6]
-
Substituent Effects: The nature of the acyl group on the tartaric acid backbone (e.g., benzoyl, p-toluoyl, p-anisoyl) can significantly influence the resolution efficiency for a given substrate.[7]
-
Reciprocal Relationship: The L- and D-enantiomers of a resolving agent will preferentially crystallize with the opposite enantiomers of the racemic mixture, providing a powerful method to isolate both enantiomers.[7]
Experimental Protocols
Below are detailed methodologies for the chiral resolution of amines using tartaric acid derivatives. These protocols provide a practical framework for researchers.
General Protocol for Chiral Resolution of a Racemic Amine
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid or (+)-Di-p-toluoyl-D-tartaric acid) (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.[5]
-
Slowly add the resolving agent solution to the stirred amine solution at room temperature.[3]
-
-
Fractional Crystallization:
-
Allow the mixture to stir at room temperature. Crystallization may occur spontaneously or can be induced by scratching the flask or adding a seed crystal.[3]
-
Allow the solution to cool slowly to room temperature, and potentially further in a refrigerator or ice bath, to maximize the precipitation of the less soluble diastereomeric salt.[5]
-
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Free Amine:
-
Extraction and Analysis:
-
Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[3]
-
Wash, dry, and evaporate the organic solvent to obtain the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee%) of the resolved amine using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.[1][3]
-
Visualization of the Chiral Resolution Workflow
The following diagram illustrates the general workflow for the classical resolution of amines via diastereomeric salt formation.
Caption: General workflow for the resolution of a racemic amine.
References
A Comparative Guide to the Efficacy of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid and its Analogs in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as stereochemistry often dictates biological activity and therapeutic efficacy. Among the various methods for chiral resolution, diastereomeric salt formation remains a cornerstone technique due to its scalability and cost-effectiveness. This guide provides a comprehensive comparison of the chiral resolving agent (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (S,S)-Di-p-anisoyltartaric acid, and its closely related analogs, for the resolution of specific compound classes. The comparative analysis is supported by experimental data from peer-reviewed literature and established protocols.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure resolving agent. This reaction generates a pair of diastereomeric salts which, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the free base or acid from the isolated diastereomeric salt yields the desired enantiomerically enriched compound.
Performance Comparison of Tartaric Acid-Based Resolving Agents
This compound and its analogs, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), are widely employed for the resolution of racemic bases, particularly amines and amino alcohols. The selection of the appropriate resolving agent is often empirical and depends on the specific substrate. The following tables summarize the performance of these agents in the resolution of various compound classes.
Table 1: Chiral Resolution of Primary and Secondary Amines
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) (%) | Reference |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | - | - | [1] |
| N-methylamphetamine | O,O'-Dibenzoyl-R,R-tartaric acid | Dichloroethane/Water/Methanol | - | High | [2] |
| 1-phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric acid | Methanol | >80 | >85 | [3] |
| trans-2-benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | Not Specified | 92 (salt) | 99.5 (d.e.) | [4] |
Table 2: Chiral Resolution of Amino Alcohols and Other Bases
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ephedrine | (+)-Dibenzoyl-D-tartaric acid | Dichloroethane | - | Nearly 100 | [5] |
| Albuterol | Dibenzoyl-L-tartaric acid | Not Specified | High | High | [6] |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Not Specified | - | - | [1] |
| dl-valine | (+)-Di-p-anisoyl-d-tartaric acid | Not Specified | 48.8 | 90.7 | [7] |
Experimental Protocols
Below are detailed protocols for key experiments cited in this guide. These methodologies provide a framework for the practical application of these resolving agents.
Protocol 1: Chiral Resolution of a Racemic Amine with a Tartaric Acid Derivative
Materials:
-
Racemic amine
-
This compound or its analog (e.g., (+)-Dibenzoyl-D-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., NaOH or NaHCO₃ solution)
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For enhanced crystallization, the flask may be cooled further in an ice bath or refrigerator. Seeding with a small crystal of the desired salt can also be beneficial.
-
Allow the crystallization to proceed for a sufficient time (can range from hours to overnight) to maximize yield and purity.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a base solution dropwise with stirring until the salt is fully dissolved and the solution is basic, liberating the free amine.
-
Extract the free amine into an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships in chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Alternatives to (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid serves as a valuable chiral resolving agent, this guide focuses on covalently-bound chiral auxiliaries that offer robust stereocontrol in a variety of carbon-carbon bond-forming reactions. Here, we provide an objective comparison of the performance of several prominent classes of chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultam, pseudoephedrine amides, and terpene-derived auxiliaries like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol. This guide presents a synopsis of their efficacy in key asymmetric transformations, supported by experimental data and detailed protocols to inform your selection process.
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.
Safety Operating Guide
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid proper disposal procedures
For immediate release
This document provides detailed procedural guidance for the safe and compliant disposal of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS Number: 191605-10-4), ensuring the safety of laboratory personnel and adherence to regulatory standards. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a white solid that presents moderate hazards.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Hazard Summary:
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Irritant (Category 2) |
| H319: Causes serious eye irritation | Eye Irritant (Category 2) |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
Data sourced from multiple safety data sheets for the compound and its stereoisomers.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses or chemical splash goggles.[1][3] An eye bath should be readily available.[3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin Protection | Protective clothing, lab coat.[1][3] |
| Respiratory | Use only in a well-ventilated area or outdoors.[1][3] If dust is generated, wear a dust respirator or self-contained breathing apparatus in emergencies.[1][3] |
Disposal Procedure
The primary disposal method for this compound is through an authorized hazardous waste collection service.[1] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Store waste this compound in its original container or a clean, dry, sealable, and clearly labeled container.[1]
-
The container must be labeled with the words "Hazardous Waste," the full chemical name, and associated hazards (e.g., Irritant, Harmful).
-
Store the waste container in a designated satellite accumulation area that is well-ventilated, away from incompatible materials.[1][5]
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.[1]
-
Ensure the container is in good condition and not leaking.
-
-
Waste Collection:
-
Spill Cleanup:
-
In case of a spill, immediately alert personnel in the area.[1]
-
Wearing appropriate PPE, prevent the spill from entering drains or water courses.[1]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a labeled container for disposal.[1]
-
Wash the spill area with large amounts of water once the solid material has been removed.[1]
-
Experimental Workflow and Decision Logic
The following diagram outlines the logical workflow for the handling and disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | 191605-10-4 [sigmaaldrich.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | 50583-51-2 [sigmaaldrich.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS Number: 191605-10-4). The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
| Hazard Statement | Classification |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation.[1][3] |
| H319 | Causes serious eye irritation.[1][3] |
| H335 | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this substance to minimize exposure and ensure personal safety.[1][2]
| Protection Type | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. Face protection. | Must conform to EN166, AS/NZS 1337.1, or national equivalent.[1] Contact lenses may pose a special hazard. |
| Hand Protection | Protective gloves. | The specific glove material and thickness should be selected based on the nature and duration of the handling task. Consult the glove manufacturer's compatibility data. |
| Skin and Body Protection | Protective clothing. | To be worn when there is a risk of exposure. Work clothes should be laundered separately. |
| Respiratory Protection | Dust respirator or self-contained breathing apparatus. | Use in a well-ventilated area.[1] A dust respirator should be used to avoid inhaling dust.[1] In case of emergency or for major spills, a self-contained breathing apparatus must be available.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[1]
-
Container Management: Keep containers securely sealed when not in use. Store in a cool, dry area away from incompatible materials and foodstuffs.[1] Protect containers from physical damage.[1]
Spill Cleanup Protocol:
-
Immediate Response: Alert personnel in the area and control personal contact by wearing the appropriate PPE.[1]
-
Containment: Prevent the spillage from entering drains or water courses.[1]
-
Cleanup (Dry Spill): Use dry clean-up procedures to avoid generating dust.[1] Sweep, shovel, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
Decontamination: Wash the spill area with large amounts of water.[1]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and cleanup materials, in sealed and properly labeled containers.
-
Disposal Regulations: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. If contamination of drains or waterways occurs, advise emergency services.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay.[1] |
| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention in the event of irritation.[1] |
| Inhalation | Remove from the contaminated area. Other measures are usually unnecessary.[1] |
| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
